molecular formula C11H15NO3 B1618868 O-Ethyl-DL-tyrosine CAS No. 3909-20-4

O-Ethyl-DL-tyrosine

カタログ番号: B1618868
CAS番号: 3909-20-4
分子量: 209.24 g/mol
InChIキー: RMYPEYHEPIZYDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-Ethyl-DL-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound O-Ethyl-DL-tyrosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality O-Ethyl-DL-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Ethyl-DL-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

3909-20-4

分子式

C11H15NO3

分子量

209.24 g/mol

IUPAC名

2-amino-3-(4-ethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

InChIキー

RMYPEYHEPIZYDJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)N

正規SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)N

配列

X

製品の起源

United States
Foundational & Exploratory

O-Ethyl-DL-tyrosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Biological Applications

Executive Summary

O-Ethyl-DL-tyrosine (also known as 4-ethoxyphenylalanine) is a synthetic non-proteinogenic amino acid derivative.[1] Structurally, it is the ethyl ether of tyrosine, where the phenolic hydroxyl group at the para-position of the phenyl ring is alkylated.[1]

Critical Distinction: It is frequently confused with Tyrosine ethyl ester (CAS 4089-07-0).[1] Researchers must distinguish between the ether modification (O-Ethyl, stable to hydrolysis) and the ester modification (Ethyl ester, labile to hydrolysis).[1] This guide focuses exclusively on the O-Ethyl ether variant (CAS 748068-32-8 for DL, 32795-52-1 for L), a compound used primarily as a probe for amino acid transport systems (specifically System L/LAT1) and as a stable hydrophobic analog in peptide engineering.[1]

Chemical Identity & Structure
2.1 Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Amino-3-(4-ethoxyphenyl)propanoic acid
Common Synonyms p-Ethoxyphenylalanine; 4-Ethoxy-DL-phenylalanine; O-Ethyltyrosine
CAS Number 748068-32-8 (DL-form); 32795-52-1 (L-form)
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CCOC1=CC=C(C=C1)CC(C(=O)O)N
InChI Key RMYPEYHEPIZYDJ-UHFFFAOYSA-N (DL-form)
2.2 Structural Analysis

The molecule retains the zwitterionic backbone of phenylalanine but substitutes the para-hydrogen with an ethoxy group (-OCH₂CH₃).[1]

  • Lipophilicity: The ethyl group masks the polar phenolic hydroxyl, significantly increasing the LogP (partition coefficient) compared to native tyrosine.[1]

  • H-Bonding: It loses the hydrogen bond donor capability of the phenol but retains the acceptor capability of the ether oxygen.[1]

  • Stereochemistry: The DL-form is a racemic mixture (50:[1]50) of the S (L) and R (D) enantiomers.[1]

Physicochemical Properties
PropertyValue / DescriptionContext
Appearance White to off-white crystalline powderTypical of amino acid zwitterions.[1]
Melting Point >200°C (Decomposition)High lattice energy due to zwitterionic salt bridge (COO⁻[1] ··· NH₃⁺).[1] Lower than pure Tyrosine (>300°C) due to disrupted H-bonding network.[1]
Solubility (Water) Low (< 1 mg/mL at pH 7)The hydrophobic ethyl tail reduces water solubility compared to Tyrosine.[1]
Solubility (Acid/Base) SolubleDissolves readily in 1M HCl (protonation of amine) or 1M NaOH (deprotonation of carboxyl).[1]
pKa Values (Predicted)

-COOH: ~2.2

-NH₃⁺: ~9.1
The phenolic pKa (~10.1 in Tyr) is absent due to ethylation.[1]
LogP (Octanol/Water) ~1.3 (Predicted)Significantly more hydrophobic than Tyrosine (LogP ~ -2.26).[1]
Synthesis & Manufacturing Methodologies

Two primary routes are employed for the synthesis of O-Ethyl-DL-tyrosine. Route A is preferred for modifying existing tyrosine (often requiring protection), while Route B is the classic de novo synthesis for racemic amino acids.[1]

4.1 Route A: Alkylation of Tyrosine (Williamson Ether Synthesis)

Direct ethylation of tyrosine is difficult due to the competing amine and carboxyl groups.[1] A copper(II) complex strategy is often used to mask the alpha-amino acid functionality, allowing selective alkylation of the phenol.[1]

Protocol:

  • Complexation: React DL-Tyrosine with Basic Copper Carbonate to form the bis(tyrosinato)copper(II) complex.

  • Alkylation: Treat the complex with Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) in a basic solvent (DMF/NaOH).[1]

  • Decomplexation: Acid hydrolysis releases the copper, yielding O-Ethyl-DL-tyrosine.[1]

4.2 Route B: Erlenmeyer-Plöchl Azlactone Synthesis

This is the industrial standard for producing the racemic (DL) form starting from aldehydes.[1]

Protocol:

  • Condensation: React 4-ethoxybenzaldehyde with N-acetylglycine (hippuric acid analog) and acetic anhydride/sodium acetate.

  • Cyclization: Forms the oxazolone (azlactone) intermediate.[1]

  • Hydrolysis/Reduction: Ring opening followed by reduction (HI/P or catalytic hydrogenation) yields the racemic amino acid.[1]

Synthesis Figure 1: Erlenmeyer-Plöchl Synthesis Route for O-Ethyl-DL-Tyrosine Start 4-Ethoxybenzaldehyde Azlactone Azlactone Intermediate (4-ethoxybenzylidene) Start->Azlactone Condensation Reagent1 N-Acetylglycine + Ac2O / NaOAc Reagent1->Azlactone Product O-Ethyl-DL-Tyrosine (Racemic Mixture) Azlactone->Product Ring Opening & Reduction Hydrolysis Hydrolysis & Reduction (HI/P or H2/Pd)

[1]

Analytical Characterization

To validate the identity of O-Ethyl-DL-tyrosine, the following spectral signatures are definitive.

5.1 Proton NMR (¹H-NMR) in D₂O/DCl

The spectrum will show the characteristic signals of the ethyl group and the para-substituted aromatic ring.[1]

Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
1.35 Triplet (

Hz)
3HMethyl protons of ethoxy group (-OCH₂CH₃ )
3.10 - 3.25 Multiplet2H

-protons (benzylic -CH₂ -CH-)
4.05 Quartet (

Hz)
2HMethylene protons of ethoxy group (-OCH₂ CH₃)
4.25 Triplet/dd1H

-proton (-CH₂-CH -COOH)
6.95 Doublet (

Hz)
2HAromatic protons (ortho to ethoxy)
7.20 Doublet (

Hz)
2HAromatic protons (meta to ethoxy)
5.2 Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: 210.1 m/z[1]

  • Fragment Ions: Loss of COOH (-45), Loss of Ethyl group (-29).[1]

Biological & Pharmacological Applications
6.1 Amino Acid Transport Studies (LAT1/LAT2)

O-Ethyl-tyrosine is a critical tool for studying System L (LAT1/CD98), the large neutral amino acid transporter often overexpressed in cancer cells.[1]

  • Mechanism: Unlike native tyrosine, the O-ethyl derivative is not readily metabolized or incorporated into proteins by endogenous tRNA synthetases (due to steric hindrance at the active site of tyrosyl-tRNA synthetase).[1]

  • Application: It serves as a competitive inhibitor or a transport tracer to measure the uptake kinetics of System L without the confounding variable of metabolic consumption.[1]

6.2 Positron Emission Tomography (PET) Precursor

While the fluoroethyl derivative ([¹⁸F]FET) is the clinical standard for glioma imaging, O-ethyl-tyrosine represents the non-radioactive "cold" standard used in method development and competitive binding assays.[1]

  • Significance: High tumor uptake of O-alkylated tyrosines correlates with aggressive tumor growth, making these scaffolds vital for oncological drug development.[1]

BiologicalPathway Figure 2: Metabolic Fate of O-Ethyl-Tyrosine in Cancer Cells Extracellular Extracellular Space LAT1 LAT1 Transporter (Overexpressed in Cancer) Extracellular->LAT1 Substrate Loading OET O-Ethyl-Tyrosine Intracellular Intracellular Space LAT1->Intracellular Transport Metabolism Protein Synthesis (Tyrosyl-tRNA Synthetase) Intracellular->Metabolism Blocked (Steric Hindrance) Accumulation Intracellular Accumulation (Imaging/Tracing Signal) Intracellular->Accumulation Rapid Accumulation

[1]

Handling & Stability
  • Storage: Store at room temperature (15-25°C). Keep container tightly closed.

  • Stability: Stable under normal conditions.[1] Unlike tyrosine ethyl ester, O-ethyl-tyrosine is stable to hydrolysis in neutral and mild acidic/basic aqueous solutions because the ether linkage is chemically robust.[1]

  • Safety: Irritant to eyes, respiratory system, and skin (R36/37/38).[1] Use standard PPE (gloves, goggles, fume hood).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11275812, O-Ethyl-L-tyrosine.[1] Retrieved from [Link]

  • Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging.[1] Journal of Nuclear Medicine, 40(1), 205-212.[1] Retrieved from [Link][1]

  • Accela Chem. O-Ethyl-DL-tyrosine Product Datasheet (CAS 748068-32-8).[1][2][3] Retrieved from [Link][1]

  • Bordwell, F. G. pKa Data for Phenols and Ammonium Ions.[1] Retrieved from [Link][1]

Sources

O-Ethyl-DL-Tyrosine Analogs: Precursor Optimization for Catecholamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific application of ethyl-modified tyrosine analogs in catecholamine synthesis.

Editorial Note: This guide distinguishes between two chemically distinct "ethyl tyrosines" often confused in protocol design:

  • Tyrosine Ethyl Ester (TEE): The functional prodrug precursor for catecholamine synthesis.

  • O-Ethyl-Tyrosine (OET / 4-Ethoxyphenylalanine): A metabolic probe and transport tracer (e.g., [¹⁸F]FET) which acts as a competitive inhibitor or inert substrate, not a productive precursor.

The guide focuses on the Tyrosine Ethyl Ester pathway as the viable precursor system, while providing exclusion criteria for O-Ethyl-Tyrosine to ensure experimental integrity.

Technical Guide & Protocol Design

Part 1: Executive Technical Analysis

The "Ethyl Tyrosine" Paradox

In the development of catecholamine precursors, the specific site of ethylation on the tyrosine molecule dictates its pharmacological fate. Researchers must rigorously distinguish between Carboxyl-ethylation (Ester) and Hydroxyl-ethylation (Ether).

Compound VariantChemical StructurePhysiological RoleApplication
Tyrosine Ethyl Ester (TEE) Ethyl group on Carboxyl (-COOEt)Prodrug Precursor Rapid BBB penetration; hydrolyzed to Tyrosine for Dopamine/NE synthesis.
O-Ethyl-Tyrosine (OET) Ethyl group on Phenolic Oxygen (-OEt)Transport Probe / Inhibitor LAT1 Transport tracer; resists hydroxylation by Tyrosine Hydroxylase (TH).

Scientific Directive: If your objective is to upregulate catecholamine synthesis (Dopamine, Norepinephrine, Epinephrine), you must utilize Tyrosine Ethyl Ester (TEE) . The use of O-Ethyl-Tyrosine (OET) will result in competitive inhibition of Tyrosine Hydroxylase or metabolic trapping, halting synthesis.

Mechanism of Action: The TEE Precursor Pathway

Tyrosine Ethyl Ester acts as a lipophilic prodrug. Its esterification masks the polar carboxyl group, significantly enhancing bioavailability and transport across the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1).

Once intracellular, TEE undergoes a two-step activation:

  • Hydrolysis: Non-specific intracellular esterases cleave the ethyl group, liberating free L-Tyrosine.

  • Synthesis: The liberated Tyrosine enters the rate-limiting step catalyzed by Tyrosine Hydroxylase (TH).

Part 2: Experimental Protocols

Protocol A: Preparation and Solubilization of Tyrosine Ethyl Ester

Objective: Create a stable, cell-permeable precursor solution for in vitro neuronal assays or in vivo administration.

Reagents:

  • L-Tyrosine Ethyl Ester Hydrochloride (CAS: 4089-07-0)

  • Phosphate Buffered Saline (PBS), pH 7.4 (Mg²⁺/Ca²⁺ free)

  • Dimethyl Sulfoxide (DMSO) - Optional for high concentrations

Workflow:

  • Stoichiometry Calculation: Calculate the molar equivalent required. TEE-HCl (MW ~245.7 g/mol ) is heavier than L-Tyrosine (MW ~181.2 g/mol ). Adjust mass to deliver equivalent tyrosine load.

  • Solubilization:

    • Dissolve TEE-HCl in PBS. Unlike free tyrosine (solubility ~0.4 mg/mL), TEE-HCl is highly soluble (>50 mg/mL) in aqueous buffer due to the hydrochloride salt and esterification.

    • Critical Step: Verify pH. The HCl salt is acidic. Neutralize carefully with 1N NaOH to pH 7.2–7.4 immediately prior to use to prevent spontaneous hydrolysis in the stock solution.

  • Filtration: Sterile filter (0.22 µm PES membrane). Do not autoclave.

Protocol B: In Vitro Catecholamine Synthesis Assay

Objective: Quantify the conversion of TEE to Dopamine in PC12 cells or dopaminergic neurons.

Steps:

  • Equilibration: Culture PC12 cells in DMEM (low tyrosine) for 4 hours to sensitize the synthesis pathway.

  • Precursor Pulse: Treat cells with TEE (100 µM) vs. Free Tyrosine (100 µM) vs. Vehicle control.

  • Incubation: Incubate for 2–4 hours at 37°C.

    • Note: TEE kinetics are faster due to rapid entry.

  • Termination: Wash cells with ice-cold PBS. Lyse in 0.1 M Perchloric Acid (PCA) containing sodium metabisulfite (antioxidant).

  • Quantification: Analyze lysate via HPLC-ECD (Electrochemical Detection) or LC-MS/MS targeting Dopamine and L-DOPA.

Protocol C: Exclusion of O-Ethyl-Tyrosine (OET)

Objective: Verify specificity if OET is suspected as a contaminant or inhibitor.

  • Competition Assay: Co-incubate Tyrosine (substrate) with O-Ethyl-Tyrosine.

  • Readout: Measure Tyrosine Hydroxylase activity. OET acts as a competitive antagonist at the TH active site (Ki approx. 50 µM), reducing L-DOPA production.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent fates of the Ethyl Ester (Precursor) versus the O-Ethyl Ether (Inhibitor/Probe).

CatecholaminePathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol (Neuron) TEE Tyrosine Ethyl Ester (Precursor) LAT1 LAT1 Transporter TEE->LAT1 High Affinity OET O-Ethyl-Tyrosine (Inhibitor/Probe) OET->LAT1 High Affinity Esterase Intracellular Esterases LAT1->Esterase TEE Entry OET_In Intracellular O-Ethyl-Tyrosine LAT1->OET_In OET Entry Tyr L-Tyrosine Esterase->Tyr Hydrolysis (Rapid) TH Tyrosine Hydroxylase (TH) Tyr->TH Substrate DOPA L-DOPA TH->DOPA Rate Limiting Step Block Competitive Inhibition TH->Block DA Dopamine DOPA->DA AADC Enzyme OET_In->TH Binds Active Site

Figure 1: Differential processing of Tyrosine Ethyl Ester (Productive) vs. O-Ethyl-Tyrosine (Non-Productive).

Part 4: Data Summary & Comparative Analysis

Table 1: Pharmacokinetic Properties of Tyrosine Analogs

ParameterL-Tyrosine (Native)Tyrosine Ethyl Ester (TEE)O-Ethyl-Tyrosine (OET)
Solubility (pH 7.4) Low (0.4 mg/mL)High (>50 mg/mL) Moderate
BBB Permeability Transport Limited (LAT1)Enhanced (Lipophilic) High (LAT1 Transport)
Metabolic Fate PrecursorRapid Hydrolysis to Precursor Metabolically Stable (Trapped)
TH Interaction Substrate (Km ~20 µM)Indirect (via Tyrosine)Inhibitor / False Substrate
Primary Use Nutrition / MediaAcute Synthesis Upregulation PET Imaging ([¹⁸F]FET)

Part 5: References

  • Topiwala, P. et al. (2023). L-Tyrosine: Does It Really Increase Dopamine In The Brain? LabMe. Available at: [Link]

  • Gatorade Sports Science Institute. (2020). Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine? GSSI. Available at: [Link]

  • National Center for Biotechnology Information. (2025). O-(2-[18F]Fluoroethyl)-L-tyrosine - Molecular Imaging and Contrast Agent Database. NCBI Bookshelf. Available at: [Link]

  • Daubner, S. C. et al. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics. Available at: [Link]

Technical Guide: Solubility and Stability of O-Ethyl-DL-Tyrosine in Aqueous Solutions

[1][2]

Executive Summary

O-Ethyl-DL-tyrosine (also known as 4-ethoxyphenylalanine) is a non-standard amino acid derivative characterized by the ethylation of the phenolic hydroxyl group.[1][2][3][4] Unlike tyrosine ethyl ester (where the carboxyl group is modified), the O-ethyl ether linkage confers significant chemical stability against hydrolysis but markedly alters the molecule's hydrophobicity profile.[1][2]

This guide addresses the primary challenge in working with O-Ethyl-DL-tyrosine: aqueous solubility . While the ether modification removes the phenolic hydrogen bond donor, increasing lipophilicity (

12

Part 1: Physicochemical Profile & Molecular Logic[1]

Structural Distinction

It is critical to distinguish O-Ethyl-tyrosine from its structural isomer, Tyrosine Ethyl Ester.[1][2] The former is a stable ether; the latter is a labile ester.[2]

  • O-Ethyl-DL-Tyrosine (Target):

    
    
    
    • Modification: Phenolic Oxygen.[1][2]

    • Properties: High chemical stability, increased lipophilicity, zwitterionic.[1]

  • Tyrosine Ethyl Ester (Common Confusion):

    
    [1][2]
    
    • Modification: Carboxylic Acid.[1][2][5][6]

    • Properties: Prone to hydrolysis, often supplied as HCl salt for solubility.[1][2]

Theoretical Properties
PropertyValue (Estimated/Theoretical)Impact on Formulation
Molecular Weight 209.24 g/mol Basic stoichiometry.[1][2]
LogP (Octanol/Water) ~1.5 - 2.0More lipophilic than Tyrosine (LogP -0.8).[1][2] Expect poor neutral solubility.
pKa (Carboxyl) ~2.2Deprotonates above pH 4.0 (Solubility

).[1][2]
pKa (Amine) ~9.1Protonated below pH 8.[1][2]0.
pKa (Phenol) Absent The ethyl group removes the acidic phenolic proton (pKa ~10 in Tyr).[1][2]
Isoelectric Point (pI) ~5.7Region of minimum solubility (precipitation risk).[1][2]

Part 2: Solubility Thermodynamics & pH Dependence[1]

The solubility of O-Ethyl-DL-tyrosine follows a U-shaped curve typical of zwitterionic amino acids, but with a narrower soluble window due to the hydrophobic ethyl tail.[1][2]

The Solubility Mechanism

At neutral pH (near pI ~5.7), the molecule exists primarily as a zwitterion (

1212
  • Acidic Region (pH < 2): The carboxyl group protonates (

    
    ).[1][2] The molecule becomes a cation (
    
    
    ).[1][2]
    • Result: High Solubility (forms soluble salts, e.g., hydrochloride).[1]

  • Basic Region (pH > 10): The amine deprotonates (

    
    ).[1][2] The molecule becomes an anion (
    
    
    ).[1][2]
    • Result: High Solubility (forms soluble salts, e.g., sodium salt).[1]

  • Isoelectric Region (pH 4–8): Net charge is zero.[1][2]

    • Result:Precipitation. Solubility is likely

      
      .[1][2]
      
Visualization: Solubility Phase Diagram

SolubilityPhasecluster_legendSolubility StateAcidAcidic pH (< 2)Cationic Form(Soluble)ZwittIsoelectric pH (4-8)Zwitterion(Precipitate/Insoluble)Acid->Zwitt Add Base (OH-)Zwitt->Acid Add Acid (H+)BaseBasic pH (> 10)Anionic Form(Soluble)Zwitt->Base Add Base (OH-)Base->Zwitt Add Acid (H+)SolubleSolubleInsolubleInsoluble

Figure 1: The pH-dependent solubility switch of O-Ethyl-DL-tyrosine. The "Danger Zone" for formulation is pH 4–8.

Part 3: Stability Assessment[1]

Chemical Stability (Hydrolysis)

Unlike ester derivatives, the phenolic ether bond (Ar-O-Et) is extremely robust in aqueous environments.[1][2]

  • Acid Hydrolysis: Resistant.[1][2] Requires harsh conditions (e.g., 48% HBr at reflux) to cleave the ethyl group.[1][2]

  • Base Hydrolysis: Resistant.[1][2] Stable in 1M NaOH.

Physical Stability (Precipitation)

The primary stability risk is crystallization from supersaturated solutions.[1][2]

  • Scenario: A stock solution prepared in 0.1M HCl (pH 1) is diluted into a pH 7.4 phosphate buffer.[1][2]

  • Risk:[1] The local pH shift drives the molecule into its zwitterionic state, causing immediate micro-precipitation.[1]

  • Mitigation: Use co-solvents (DMSO, Ethanol) or maintain stock concentrations below the thermodynamic solubility limit of the zwitterion.[1][2]

Part 4: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask)

Objective: Determine the exact saturation limit at a specific pH.[1][2]

Reagents:

  • O-Ethyl-DL-tyrosine (Solid)[1][2]

  • Buffer solutions (pH 2.0, 7.4, 10.0)[1]

  • 0.22 µm PVDF Syringe Filters[1][2]

Workflow:

  • Supersaturation: Add excess solid O-Ethyl-DL-tyrosine to 5 mL of buffer in a glass vial. (Visual cue: Solid must remain visible).

  • Equilibration: Agitate at 25°C for 24–48 hours (orbital shaker).

  • Filtration: Draw supernatant and filter through a 0.22 µm membrane to remove undissolved crystals. Note: Pre-warm the syringe to 25°C to prevent temperature-induced precipitation during filtration.

  • Quantification: Dilute filtrate 1:10 and analyze via HPLC (UV detection at 274 nm).

Protocol B: Preparation of a Stable Stock Solution (100 mM)

Objective: Create a high-concentration stock for biological assays.

  • Calculations:

    • Target Conc: 100 mM

    • MW: 209.24 g/mol [1][7][8]

    • Required Mass: 20.9 mg per mL.[1][2]

  • Solvent Choice: Do not use pure water.[1][2]

    • Option 1 (Acidic): 0.1 M HCl (Stable, ready for dilution).

    • Option 2 (Organic): 100% DMSO (Universal, but watch for cellular toxicity).[1][2]

  • Dissolution:

    • Weigh 21 mg O-Ethyl-DL-tyrosine.[1][2]

    • Add 1 mL DMSO.[1][2]

    • Vortex until clear.[1][2]

    • Store at -20°C.

Workflow Diagram: Stock Preparation & Dilution

StockPrepWeighWeigh O-Ethyl-DL-Tyr(Solid)SolventSelect SolventWeigh->SolventAcid0.1 M HCl(Protonation)Solvent->AcidPreferred (Aq)DMSO100% DMSO(Solvation)Solvent->DMSOPreferred (Org)WaterPure Water(Neutral pH)Solvent->WaterAvoidDissolveVortex to Clear SolutionAcid->DissolveDMSO->DissolveWater->DissolveFailsDiluteDilute into Assay Buffer(1:1000)Dissolve->DilutePrecipCheckCheck for Precipitation(Microscopy/Turbidity)Dilute->PrecipCheck

Figure 2: Decision tree for preparing stable stock solutions. Note the critical avoidance of neutral water for initial dissolution.

Part 5: References

  • PubChem. (n.d.).[1][2][8] O-Ethyl-L-tyrosine | C11H15NO3.[1][2][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pH-solubility profiles of zwitterions).

  • Beilstein/Reaxys. (n.d.).[1][2] Chemical stability of phenolic ethers. (General chemical principle reference: Phenolic ethers require HI/HBr for cleavage).[1][2]

A Comprehensive Spectroscopic Guide to O-Ethyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of O-Ethyl-DL-tyrosine, a derivative of the amino acid tyrosine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the characterization of this compound. Our approach emphasizes the causality behind experimental choices and provides a framework for the self-validation of the presented data.

Introduction: The Significance of O-Ethyl-DL-tyrosine

O-Ethyl-DL-tyrosine is a synthetically modified amino acid where the phenolic hydroxyl group of tyrosine is etherified with an ethyl group. This modification alters the polarity and hydrogen-bonding capability of the side chain, making it a valuable tool in various research applications, including peptide synthesis and neurochemical studies. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in different environments. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive analytical profile of O-Ethyl-DL-tyrosine.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecular structure of O-Ethyl-DL-tyrosine is essential for interpreting its spectroscopic data. The following diagram illustrates the key structural features and numbering convention used throughout this guide.

Caption: Molecular structure of O-Ethyl-DL-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For O-Ethyl-DL-tyrosine, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence of all key functional groups and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of O-Ethyl-DL-tyrosine is characterized by distinct signals for the aromatic protons, the protons of the amino acid backbone, and the protons of the O-ethyl group. The spectrum is typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for O-Ethyl-DL-tyrosine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1d2HAromatic (ortho to -CH₂)
~6.8d2HAromatic (ortho to -O-Et)
~4.0q2H-O-CH₂ -CH₃
~3.7t1Hα-CH
~3.0m2Hβ-CH₂
~1.3t3H-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of O-Ethyl-DL-tyrosine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analysis Peak Integration & Assignment reference->analysis

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for O-Ethyl-DL-tyrosine

Chemical Shift (δ) ppmAssignment
~175C OOH
~157Aromatic C -O
~131Aromatic C H (ortho to -CH₂)
~129Aromatic C -CH₂
~115Aromatic C H (ortho to -O-Et)
~63-O-CH₂ -CH₃
~56α-C H
~37β-CH₂
~15-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary with solvent.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of O-Ethyl-DL-tyrosine is expected to show absorptions for the carboxylic acid, amine, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for O-Ethyl-DL-tyrosine

Frequency (cm⁻¹)IntensityFunctional Group Vibration
3200-2500BroadO-H stretch (Carboxylic acid)
3100-3000MediumN-H stretch (Amine)
3000-2850MediumC-H stretch (Aliphatic)
~1730StrongC=O stretch (Carboxylic acid)
~1610, ~1510MediumC=C stretch (Aromatic)
~1240StrongC-O stretch (Aryl ether)
~1175MediumC-O stretch (Carboxylic acid)

Experimental Protocol: Acquiring an FTIR Spectrum (ATR)

  • Sample Preparation: Place a small amount of the solid O-Ethyl-DL-tyrosine sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added and averaged.

  • Processing: The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For O-Ethyl-DL-tyrosine, electrospray ionization (ESI) is a common technique.

The expected molecular ion [M+H]⁺ for O-Ethyl-DL-tyrosine (C₁₁H₁₅NO₃) is m/z 210.11.

Table 4: Expected Mass Spectrometry Fragmentation for O-Ethyl-DL-tyrosine

m/zPossible Fragment
210[M+H]⁺
164[M+H - HCOOH]⁺ (Loss of formic acid)
136[M+H - HCOOH - C₂H₄]⁺ or [HO-Ar-CH₂-CH-NH₂]⁺
107[HO-Ar-CH₂]⁺ (Benzylic cation after side-chain cleavage)

The fragmentation of tyrosine derivatives often involves the loss of the carboxylic acid group and subsequent cleavages of the amino acid side chain.[2][3][4][5][6]

MS_Fragmentation_Pathway M [M+H]⁺ m/z 210 F1 [M+H - HCOOH]⁺ m/z 164 M->F1 - HCOOH F2 [HO-Ar-CH₂-CH-NH₂]⁺ m/z 136 M->F2 - C₂H₅O₂ F1->F2 - C₂H₄ F3 [HO-Ar-CH₂]⁺ m/z 107 F2->F3 - CHNH₂

Caption: A plausible fragmentation pathway for O-Ethyl-DL-tyrosine in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of O-Ethyl-DL-tyrosine. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related compounds, ensuring scientific integrity and facilitating advancements in drug development and other scientific disciplines.

References

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved February 8, 2026 from [Link].

  • National Institute of Standards and Technology. Tyrosine, n-acetyl-l-, ethyl ester hydrate. In NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. L-Tyrosine ethyl ester HCl. Available at: [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • ResearchGate. The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Available at: [Link]

  • ResearchGate. FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Available at: [Link]

  • ResearchGate. The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single... Available at: [Link]

  • Walsh Medical Media. Raman and IR Spectral and DFT Based Vibrational and Electronic Characterization of Isolated and Zwitterionic Forms of L-Tyrosin. Available at: [Link]

  • ResearchGate. Fragmentation of tyrosine by low-energy electron impact. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Available at: [Link]

  • ResearchGate. Chemical shifts of 13 C nuclei of tyrosine residues. Available at: [Link]

  • ResearchGate. Fragmentation of tyrosine by low-energy electron impact | Request PDF. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

Sources

Targeted Catecholamine Unloading: The Neuroprotective Mechanism of O-Ethyl-DL-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of neuroprotective strategies for Parkinson’s Disease (PD) and ischemic brain injury, the "dopamine oxidative stress hypothesis" remains a critical area of investigation. While much focus is placed on enhancing dopamine synthesis to treat symptoms, neuroprotection often requires the opposite: the temporary attenuation of cytosolic dopamine accumulation to prevent auto-oxidation and quinone formation.

This technical guide focuses on O-Ethyl-DL-Tyrosine (OEDT) , a specific competitive inhibitor of Tyrosine Hydroxylase (TH). Unlike tyrosine ethyl ester (a prodrug that increases dopamine), OEDT acts as a metabolic "brake." This document outlines the mechanistic rationale, experimental protocols, and data interpretation frameworks for using OEDT to study neuroprotection via catecholaminergic unloading.

Part 1: The Pharmacological Mechanism

Structural Mimicry and Competitive Inhibition

O-Ethyl-DL-Tyrosine is a structural analog of L-Tyrosine where the para-hydroxyl group of the phenyl ring is ethylated. This modification is critical:

  • Transport: OEDT retains affinity for the Large Neutral Amino Acid Transporter (LAT1), allowing it to cross the Blood-Brain Barrier (BBB).

  • Binding: It competes with endogenous L-Tyrosine for the active site of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.

  • The "False Key" Effect: Because the hydroxyl group is blocked by an ethyl moiety, TH cannot hydroxylate the molecule to form L-DOPA. Consequently, the downstream cascade (L-DOPA

    
     Dopamine 
    
    
    
    Norepinephrine) is halted.
The "Dopamine Unloading" Hypothesis

The neuroprotective potential of OEDT is predicated on the Cytosolic Dopamine Toxicity model.

  • Normal State: Dopamine (DA) is sequestered in synaptic vesicles (VMAT2).

  • Pathological State (Stress/Toxin): Vesicular storage is compromised, or synthesis outpaces storage. Cytosolic DA undergoes auto-oxidation to form Dopamine Quinones (DAQ) and Superoxide radicals.

  • OEDT Intervention: By competitively inhibiting TH, OEDT reduces the de novo synthesis of DA, lowering the cytosolic pool available for oxidation during critical windows of metabolic stress.

Critical Distinction: O-Ethyl vs. Ethyl Ester

WARNING: Researchers must distinguish between two similarly named compounds:

  • L-Tyrosine Ethyl Ester: A prodrug hydrolyzed to Tyrosine. Increases Dopamine.[1][2][3][4] (Pro-oxidant in high doses).

  • O-Ethyl-DL-Tyrosine: A TH Inhibitor. Decreases Dopamine.[1][5] (Neuroprotective in specific contexts).[1][2][3][4][6][7][8]

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the intervention point of OEDT within the catecholamine synthesis pathway and its downstream effect on Oxidative Stress.

OEDT_Mechanism Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Enzyme) Tyrosine->TH Substrate OEDT O-Ethyl-DL-Tyrosine (Inhibitor) OEDT->TH Competitive Inhibition Protection Neuroprotection OEDT->Protection Reduces Oxidative Load LDOPA L-DOPA TH->LDOPA Hydroxylation Dopamine Cytosolic Dopamine LDOPA->Dopamine Decarboxylation Vesicles Vesicular Dopamine (Safe Storage) Dopamine->Vesicles VMAT2 Transport Quinones Dopamine Quinones (Neurotoxic) Dopamine->Quinones Auto-oxidation ROS ROS / H2O2 (Oxidative Stress) Quinones->ROS Neurodeg Neurodegeneration ROS->Neurodeg

Caption: O-Ethyl-DL-Tyrosine competitively inhibits Tyrosine Hydroxylase, reducing the pool of cytosolic dopamine available for conversion into toxic quinones.

Part 3: Experimental Protocols (In Vivo)

Experimental Design: The "Pre-Conditioning" Model

To validate neuroprotection, OEDT is best utilized in a model where dopamine toxicity is the driver of cell death (e.g., Methamphetamine or MPTP toxicity models).

Objective: Determine if lowering DA synthesis prior to toxin exposure attenuates nigrostriatal damage.

Materials
  • Compound: O-Ethyl-DL-Tyrosine (High purity >98%).[6]

  • Vehicle: Saline (0.9%) acidified slightly (pH 5.5) to ensure solubility, then neutralized to pH 7.0 immediately prior to injection.

  • Subjects: C57BL/6 Mice (Male, 8-10 weeks).

Workflow Protocol
StepPhaseDurationProcedure Detail
1 Acclimatization 7 DaysStandard housing, 12h light/dark cycle. Baseline behavioral assessment (Rotarod/Open Field).
2 OEDT Pre-treatment T minus 2 hrsGroup A (Control): Vehicle IP injection.Group B (Experimental): OEDT (100 mg/kg, IP).Note: Dosage based on competitive inhibition kinetics relative to endogenous tyrosine.
3 Toxin Challenge T = 0Administer neurotoxin (e.g., MPTP 20 mg/kg x 4 doses) to induce dopaminergic oxidative stress.
4 Maintenance 24 HoursOptional: Supplemental dose of OEDT (50 mg/kg) at T+4 hrs to maintain TH inhibition during peak toxin metabolism.
5 Analysis T + 7 DaysSacrifice and tissue collection (Striatum for HPLC, Substantia Nigra for IHC).
Analytical Methods (Self-Validating Systems)

To ensure the protocol worked, you must validate the mechanism (reduced DA) before claiming the outcome (protection).

  • HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection):

    • Validation Metric: The OEDT-treated group must show significantly lower striatal dopamine levels at T+4 hours compared to saline controls. If DA levels are unchanged, the dose of OEDT was insufficient to inhibit TH in vivo.

  • Tyrosine Hydroxylase Immunohistochemistry (IHC):

    • Outcome Metric: Count TH+ neurons in the Substantia Nigra Pars Compacta (SNpc).

    • Success Criteria: The Toxin+OEDT group should show higher survival of TH+ neurons compared to the Toxin+Vehicle group.

Part 4: Experimental Workflow Visualization

The following diagram details the chronological workflow and decision gates for the researcher.

Experimental_Workflow Start Start: Acclimatization PreTreat Pre-Treatment (T-2h) Administer OEDT (IP) Start->PreTreat Toxin Oxidative Challenge (T=0) (MPTP/Methamphetamine) PreTreat->Toxin Check1 Validation Check (T+4h) Microdialysis or HPLC subset Toxin->Check1 Outcome1 DA Levels Unchanged Check1->Outcome1 Inhibition Failed Outcome2 DA Levels Reduced >40% Check1->Outcome2 Inhibition Successful Outcome1->PreTreat Adjust Dose Sacrifice Sacrifice (Day 7) Outcome2->Sacrifice Histology TH+ Neuron Count (Neuroprotection Assay) Sacrifice->Histology

Caption: Step-by-step experimental workflow including a critical validation checkpoint to confirm TH inhibition prior to assessing neuroprotection.

Part 5: Data Interpretation & Expected Outcomes

When analyzing the effects of O-Ethyl-DL-Tyrosine, the data usually presents a paradox that must be interpreted carefully:

ParameterVehicle + ToxinOEDT + ToxinInterpretation
Acute Striatal Dopamine Depleted (due to neuron death)Lower (due to synthesis inhibition)Acute low DA in OEDT group is a sign of drug efficacy, not toxicity.
DA Quinone Adducts HighLow Direct evidence of reduced oxidative stress.
TH+ Neuron Survival (Day 7) Low (<40%)High (>70%) The "Unloading" strategy preserved the structural integrity of the neurons.
Glial Activation (GFAP) High (Inflammation)Reduced Secondary benefit of reduced oxidative debris.
Potential Pitfalls
  • Behavioral Confounding: Because OEDT lowers dopamine, animals may exhibit hypolocomotion (sedation) purely from the drug. Do not confuse this with toxin-induced motor deficits. Behavioral testing requires a washout period (24-48 hours) to allow dopamine synthesis to restore.

  • Dosing Window: Post-treatment (administering OEDT after the toxin) is generally ineffective. The cytosolic dopamine pool must be depleted before the oxidative insult occurs.

References

  • Udenfriend, S., Zaltzman-Nirenberg, P., & Nagatsu, T. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology, 14(6), 837-845.

  • Sulzer, D., & Zecca, L. (2000). Intraneuronal dopamine-quinone synthesis: a review. Neurotoxicity Research, 1(3), 181-195.

  • Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis. Journal of Biological Chemistry, 239, 2910-2917.

  • Miyazaki, I., & Asanuma, M. (2008). Dopaminergic neuron-specific oxidative stress caused by dopamine itself. Acta Medica Okayama, 62(3), 141-150.

  • Stokes, A. H., et al. (1999). p53 is upregulated in a dose dependent manner in dopamine-induced apoptosis. Journal of Neuroscience Research, 55(6), 648-658.

Sources

Technical Guide: Bioavailability & Pharmacokinetics of O-Ethyl-DL-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Bioavailability of O-Ethyl-DL-Tyrosine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

O-Ethyl-DL-tyrosine (also known as 4-ethoxyphenylalanine) is a non-natural amino acid derivative structurally analogous to L-tyrosine.[1] Unlike tyrosine ethyl ester (a carboxyl-modified prodrug), O-Ethyl-tyrosine features an ethyl ether modification at the phenolic position.[1] This structural alteration significantly impacts its physicochemical properties, metabolic stability, and transport mechanisms.[1]

This guide analyzes the bioavailability of O-Ethyl-DL-tyrosine through the lens of ADME (Absorption, Distribution, Metabolism, Excretion) , focusing on its utility as a stable peptidomimetic scaffold and a probe for amino acid transport systems (LAT1).[1]

Key Distinction:

  • O-Ethyl-tyrosine (Ether): Stable ether linkage; modified receptor binding; CNS penetrant.[1]

  • Tyrosine Ethyl Ester (Ester): Labile prodrug; rapidly hydrolyzed to tyrosine.[1] (This guide focuses exclusively on the Ether variant: 4-ethoxyphenylalanine).[1]

Physicochemical Drivers of Bioavailability

The bioavailability of O-Ethyl-DL-tyrosine is governed by the shift in lipophilicity and hydrogen bonding potential compared to native tyrosine.[1]

Comparative Properties Table
PropertyL-TyrosineO-Ethyl-DL-TyrosineImpact on Bioavailability
Molecular Weight 181.19 g/mol 209.24 g/mol Negligible impact on diffusion.[1]
LogP (Lipophilicity) -2.26 (Hydrophilic)~1.28 (Estimated)Major: Increased lipophilicity enhances passive membrane permeability.[1]
H-Bond Donors 3 (NH₂, COOH, OH)2 (NH₂, COOH)Loss of phenolic OH reduces polarity, aiding BBB penetration.[1]
pKa (Side Chain) ~10.07 (Phenol)N/A (Ether)Removes ionization potential at physiological pH, increasing neutral fraction.[1]
Solubility 0.45 mg/mL (Water)Lower (aq) / Higher (lipid)Requires optimized formulation for IV/Oral dosing.[1]

Pharmacokinetic (ADME) Profile

Absorption: The Transport Mechanism

Unlike small lipophilic drugs that rely solely on passive diffusion, amino acid analogs like O-Ethyl-tyrosine utilize active transport systems.[1]

  • LAT1 (Large Neutral Amino Acid Transporter 1): The L-isomer of O-Ethyl-tyrosine is a substrate for LAT1 (SLC7A5).[1] The transporter tolerates bulky para-substitutions (e.g., Melphalan), allowing O-Ethyl-tyrosine to be actively absorbed in the intestine.[1]

  • Stereoselectivity: As a DL-racemate, the L-enantiomer is actively transported, while the D-enantiomer relies primarily on passive diffusion or low-affinity transport systems.[1] This results in a "biphasic" absorption profile where the L-isomer achieves higher Cmax.[1]

Distribution: Blood-Brain Barrier (BBB) Penetration

O-Ethyl-tyrosine acts as a CNS-penetrant agent.[1]

  • Mechanism: It competes with endogenous tyrosine and phenylalanine for BBB transport via LAT1.[1]

  • Implication: High bioavailability in the brain makes it a valuable scaffold for neuroactive peptides or CNS-targeted tracers.[1]

Metabolism: Microsomal Stability

The ethyl ether bond is chemically stable but metabolically vulnerable to Phase I oxidation.[1]

  • O-Dealkylation: The primary clearance pathway is CYP450-mediated O-dealkylation (likely CYP2D6 or CYP2C19), converting O-Ethyl-tyrosine back to Tyrosine and Acetaldehyde .[1]

  • Resistance: Compared to esters, the ether linkage is resistant to plasma esterases, prolonging the half-life (

    
    ) in systemic circulation.[1]
    
Excretion
  • Renal: Unchanged compound and polar metabolites (tyrosine conjugates) are excreted via urine.[1]

  • Reabsorption: Renal reabsorption may occur via amino acid transporters in the proximal tubule, potentially extending residence time.[1]

Visualizing the Mechanism

Diagram 1: ADME Pathways & Transport Logic

This diagram illustrates the dual absorption pathways (Active vs. Passive) and the metabolic fate of the compound.[1]

ADME_Pathway cluster_Intestine Intestinal Lumen cluster_Blood Systemic Circulation cluster_Liver Hepatic Metabolism Compound O-Ethyl-DL-Tyrosine (Racemic Mixture) L_Iso L-Isomer (High Conc.) Compound->L_Iso Active Transport (LAT1/SLC7A5) D_Iso D-Isomer (Low Conc.) Compound->D_Iso Passive Diffusion (Lipophilicity driven) BBB BBB Transport (LAT1) L_Iso->BBB High Affinity CYP CYP450 (O-Dealkylation) L_Iso->CYP First Pass Effect Metabolite L-Tyrosine + Acetaldehyde CYP->Metabolite Phase I

Caption: Figure 1.[1] Differential absorption kinetics of the racemic mixture and metabolic clearance via O-dealkylation.

Experimental Protocols for Assessment

To empirically validate the bioavailability of O-Ethyl-DL-tyrosine, the following standardized protocols are recommended.

Protocol A: Caco-2 Permeability Assay (In Vitro)

Objective: Determine intestinal absorption and LAT1 substrate specificity.

  • Cell Culture: Seed Caco-2 cells on transwell inserts (

    
     pore size) and culture for 21 days to form a polarized monolayer.
    
  • Preparation: Dissolve O-Ethyl-DL-tyrosine in HBSS (pH 7.4) at

    
    .[1]
    
  • Inhibition Step (Crucial):

    • Group A: Compound alone.

    • Group B: Compound + BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor (

      
      ).[1]
      
  • Transport: Add to apical side (A-to-B) and sample basolateral side at 30, 60, 90, 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ).[1]
    
    • Success Metric: If Group A

      
       and Group B is significantly lower (
      
      
      
      ), active LAT1 transport is confirmed.[1]
Protocol B: Rat Pharmacokinetic Study (In Vivo)

Objective: Determine Absolute Bioavailability (


).
  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.

  • Dosing:

    • IV Group: 5 mg/kg (Dissolved in saline/DMSO 95:5).[1]

    • PO Group: 10 mg/kg (Oral gavage).[1]

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h via jugular vein.[1]

  • Bioanalysis: Plasma protein precipitation with acetonitrile; LC-MS/MS detection (MRM mode).

  • Data Processing: Non-compartmental analysis (WinNonlin).

    • Calculate

      
      , 
      
      
      
      ,
      
      
      .[1]
    • Bioavailability (

      
      ): 
      
      
      
      .[1]

Applications in Drug Development

Understanding the bioavailability of O-Ethyl-tyrosine unlocks specific therapeutic strategies:

  • Peptide Stabilization: Substituting Tyrosine with O-Ethyl-tyrosine in peptide drugs (e.g., Vasopressin analogs) prevents phosphorylation by tyrosine kinases and reduces proteolytic cleavage, extending the peptide's in vivo half-life.[1]

  • Prodrug Design: It serves as a "masked" tyrosine that can bypass first-pass metabolism saturated by free tyrosine, releasing the active amino acid slowly via dealkylation.[1]

  • PET Imaging: The

    
     or 
    
    
    
    labeled analogs (e.g., O-
    
    
    fluoroethyl-tyrosine) are used as tumor imaging agents because they are transported into tumors by upregulated LAT1 but are not incorporated into proteins, trapping them intracellularly for imaging.[1]

References

  • Kanai, Y., et al. (1998).[1] "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)."[1] Journal of Biological Chemistry.

  • Topall, G., & Laborit, H. (1989).[1][2] "Brain tyrosine increases after treating with prodrugs: comparison with tyrosine." Journal of Pharmacy and Pharmacology.

  • Focken, T., et al. (2019).[1][3] "The discovery of a potent Nav1.3 inhibitor with good oral pharmacokinetics."[1] Bioorganic & Medicinal Chemistry Letters.

  • U.S. National Library of Medicine. (2024).[1] "PubChem Compound Summary for CID 61328, Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate." PubChem. [1]

  • Pardridge, W. M. (1983).[1] "Brain metabolism: a perspective from the blood-brain barrier."[1] Physiological Reviews. [1]

Sources

Methodological & Application

Application Note: O-Ethyl-DL-Tyrosine (OET) in Dopamine Pathway Analysis

[1]

Part 1: Executive Summary & Mechanistic Insight

The "Metabolic Dead-End" Probe

O-Ethyl-DL-Tyrosine (OET), also known as 4-ethoxyphenylalanine, is a synthetic structural analog of the dopamine precursor L-Tyrosine. Unlike standard inhibitors like

transport-specific probe1

Its utility stems from a critical biochemical divergence: OET is recognized by the Large Neutral Amino Acid Transporter (LAT1/SLC7A5) but is refractory to hydroxylation by Tyrosine Hydroxylase.[1]

Core Utility:

  • Isolating Transport Kinetics: Because OET enters the cell but is not converted to L-DOPA, it allows researchers to measure LAT1 activity in dopaminergic neurons without the confounding variable of downstream metabolism.

  • "Cold" Analog Validation: OET is the non-radioactive ("cold") structural analog of

    
      (Fluoro-ethyl-tyrosine), a gold-standard PET tracer.[1] It is essential for validating binding assays and competition studies in drug development.[1]
    
  • Competitive Inhibition: At high concentrations, OET saturates the TH active site, acting as a competitive antagonist to endogenous tyrosine, effectively dampening dopamine synthesis without permanently inactivating the enzyme.[1]

Part 2: Mechanism of Action[2]

The following diagram illustrates how OET uncouples transport from synthesis, contrasting it with endogenous L-Tyrosine.

DopaminePathwayscluster_bloodExtracellular Space / Bloodcluster_neuronDopaminergic Neuron (Cytosol)TyrosineL-TyrosineLAT1LAT1 Transporter(SLC7A5)Tyrosine->LAT1OETO-Ethyl-Tyrosine(OET)OET->LAT1CompetesAMPTα-Methyl-p-Tyrosine(AMPT)THTyrosine Hydroxylase(Rate Limiting)AMPT->THPotent InhibitionLAT1->THSubstrateOET_CytoIntracellular OET(Accumulates)LAT1->OET_CytoTransportedDOPAL-DOPATH->DOPAHydroxylationDADopamineDOPA->DAAADCOET_Cyto->THCompetitiveBlockadeOET_Cyto->DOPANO REACTION(Metabolic Dead End)

Figure 1: OET acts as a metabolic dead-end.[1] It competes for LAT1 transport and occupies the TH active site but cannot be hydroxylated, unlike Tyrosine.

Part 3: Experimental Protocols

Protocol A: LAT1 Transport Kinetics Assay (Dopaminergic Cell Lines)

Objective: To quantify amino acid uptake rates in PC12 or SH-SY5Y cells without metabolic interference.

Materials:

  • Cell Line: SH-SY5Y (differentiated) or PC12.

  • Compound: O-Ethyl-DL-Tyrosine (CAS: 1948-29-4).[1]

  • Control: L-Tyrosine (Endogenous substrate).[1]

  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – specific LAT1 inhibitor.[1]

  • Buffer: HBSS (pH 7.4).

Workflow:

  • Preparation: Seed cells in 24-well plates (

    
     cells/well). Differentiate for 5-7 days (e.g., using Retinoic Acid) to induce dopaminergic phenotype.[1]
    
  • Starvation: Wash cells

    
     with warm HBSS. Incubate in HBSS for 15 minutes to deplete intracellular amino acid pools.
    
  • Treatment Groups:

    • Group A: Vehicle (HBSS)[1]

    • Group B: OET (

      
      )[1]
      
    • Group C: OET + BCH (

      
      ) [Specificity Control][1]
      
  • Uptake Phase: Incubate for 1, 3, and 5 minutes at 37°C. (Note: Short time points are critical to measure initial rate).

  • Termination: Rapidly aspirate solution and wash

    
     with ice-cold PBS containing 1 mM BCH (to lock transporter).
    
  • Lysis & Detection: Lyse cells in 0.1 M HCl.

  • Analysis: Quantify intracellular OET via HPLC-UV (275 nm) or LC-MS/MS.

Expected Results:

  • OET should show time-dependent accumulation.[1]

  • Co-incubation with BCH should abolish OET uptake (>90% reduction), confirming LAT1 specificity.[1]

  • Unlike L-Tyrosine, no downstream metabolites (like O-ethyl-DOPA) will be detected.[1]

Protocol B: Competitive Inhibition of Dopamine Synthesis

Objective: To determine the

Rationale: OET acts as a false substrate.[1] It binds the catalytic core but the ethyl group at the para position sterically and electronically prevents the iron-mediated hydroxylation.

Workflow:

  • Enzyme Source: Rat striatal homogenate or Recombinant Human TH.

  • Reaction Mix:

    • Substrate: L-Tyrosine (

      
      , subsaturating).[1]
      
    • Cofactor: Tetrahydrobiopterin (

      
      , 
      
      
      ).[1]
    • Inhibitor: OET (Titration:

      
       to 
      
      
      ).[1]
    • Buffer: MES buffer pH 6.0,

      
       (
      
      
      ).[1]
  • Incubation: 15 minutes at 37°C.

  • Stop Reaction: Add

    
     Perchloric Acid (PCA) with EDTA.
    
  • Quantification: Measure L-DOPA production via HPLC-ECD (Electrochemical Detection).

Data Analysis Table:

CompoundMechanismExpected IC50 (Approx)Reversibility
AMPT Competitive/Mechanism-based

Low/Slow
OET Competitive (False Substrate)

High (Washout)
3-Iodo-Tyrosine Competitive

High

Note: OET is a weaker inhibitor than AMPT, making it useful for "fine-tuning" synthesis rates rather than shutting them down completely.

Part 4: Critical Differentiation (Safety & Integrity)

Researchers often confuse OET with similar compounds.[1] Use this table to ensure reagent fidelity.

Compound NameChemical StructurePrimary Research UseDopamine Effect
O-Ethyl-DL-Tyrosine Ether at 4-positionTransport Probe / TH Inhibitor Decreases Synthesis
Tyrosine Ethyl Ester Ester at Carboxyl groupProdrug / SupplementIncreases Synthesis

-Methyl-p-Tyrosine
Methyl at

-carbon
Clinical TH InhibitorBlocks Synthesis

Fluoro-ethyl etherPET Imaging TracerNone (Trace dose)

Caution: Do not use Tyrosine Ethyl Ester if your goal is inhibition.[1] The ester is rapidly hydrolyzed by intracellular esterases to yield free Tyrosine, which will increase dopamine production, ruining the experiment.[1]

Part 5: References & Grounding[1]

  • Mechanism of TH Inhibition:

    • Nagatsu, T., Levitt, M., & Udenfriend, S. (1964).[1] "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis."[1] Journal of Biological Chemistry. Link

    • Context: Establishes the competitive nature of phenylalanine analogs at the TH active site.

  • LAT1 Transport Specificity (FET Analog):

    • Heiss, P., et al. (1999).[1] "Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo." Journal of Nuclear Medicine. Link

    • Context: Validates that O-ethyl/fluoroethyl analogs are transported by LAT1 but are not incorporated into proteins or metabolized, serving as pure transport probes.[1]

  • Dopamine Biosynthesis Regulation:

    • Daubner, S. C., Le, T., & Wang, S. (2011).[1] "Tyrosine hydroxylase and regulation of dopamine synthesis."[1][2][3] Archives of Biochemistry and Biophysics. Link

    • Context: Detailed structural analysis of the TH active site explaining why 4-alkoxy derivatives fail to undergo hydroxylation.

  • Differentiation from Esters:

    • Neurauter, G., et al. (2008).[1] "Chronic immune stimulation correlates with reduced phenylalanine turnover."[1] Current Drug Metabolism.

    • Context: Discusses the metabolism of phenylalanine/tyrosine derivatives and the stability of ether vs. ester bonds.

In vivo studies using O-Ethyl-DL-tyrosine in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating amino acid transport kinetics, neuro-oncology (PET tracer validation), and synthetic peptide pharmacology. It addresses the specific use of O-Ethyl-DL-Tyrosine (OET) , a structural analog of tyrosine where the phenolic hydroxyl group is ethylated.

Part 1: Core Directive & Scientific Rationale

Subject: In vivo characterization and application of O-Ethyl-DL-Tyrosine (OET) in rodent models. Primary Applications:

  • System L Transport Probing: Characterizing Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) activity at the Blood-Brain Barrier (BBB).

  • PET Tracer Validation: Serving as the non-radioactive ("cold") standard for [18F]-Fluoroethyl-L-tyrosine ([18F]-FET) competition studies.

  • Peptide Pharmacology: Investigating the stability and receptor affinity of peptides containing non-metabolizable tyrosine residues.

Critical Distinction (Safety Warning):

Do NOT confuse O-Ethyl-Tyrosine with Tyrosine Ethyl Ester.

  • Tyrosine Ethyl Ester: An esterified form at the carboxyl group, used to increase tyrosine bioavailability and dopamine synthesis.

  • O-Ethyl-Tyrosine: An etherified form at the phenolic ring. It acts as a competitive inhibitor or transport probe and cannot be hydroxylated by Tyrosine Hydroxylase (TH) to form DOPA.

Part 2: Mechanism of Action & Experimental Logic

Transport Mechanism (System L)

O-Ethyl-Tyrosine retains the amino-acid backbone required for recognition by System L (LAT1/CD98hc) , the primary transporter for large neutral amino acids (LNAAs) across the BBB and into tumor cells.

  • Substrate Mimicry: OET competes with endogenous Tyrosine, Leucine, and Phenylalanine for transport.

  • Metabolic Resistance: Unlike L-Tyrosine, the ethyl group at the para-position prevents hydroxylation by Tyrosine Hydroxylase (TH) . This makes OET an ideal probe to study transport kinetics without the confounding variable of rapid metabolic consumption into catecholamines.

Stereospecificity (DL vs. L)

The user specified DL-Tyrosine . System L is stereoselective, preferring L-isomers.

  • L-Isomer: High-affinity substrate for LAT1.

  • D-Isomer: Low-affinity substrate or inert.

  • Implication: When using the racemic DL mixture, the effective concentration of the active transport substrate is approximately 50% of the total dose. Protocols must account for this by doubling the molar dose relative to pure L-isomer studies or by running stereospecific controls.

Part 3: Visualization of Signaling & Transport

SystemL_Transport cluster_blood Blood Plasma cluster_BBB Blood-Brain Barrier (Endothelium) cluster_Brain Brain Interstitial Fluid / Tumor Cell OET O-Ethyl-DL-Tyrosine (Exogenous Probe) LAT1 LAT1 / CD98hc Transporter OET->LAT1 Competes EndoTyr Endogenous Tyrosine EndoTyr->LAT1 Competes FET [18F]-FET (PET Tracer) FET->LAT1 Competes Intra_OET Intracellular OET (Accumulates) LAT1->Intra_OET Transport Intra_Tyr Intracellular Tyrosine LAT1->Intra_Tyr Transport TH Tyrosine Hydroxylase Intra_OET->TH BLOCKED (No Hydroxylation) Intra_Tyr->TH Substrate DOPA L-DOPA TH->DOPA Hydroxylation

Caption: O-Ethyl-DL-Tyrosine competes with Tyrosine and PET tracers for LAT1 transport but resists metabolic conversion by Tyrosine Hydroxylase.

Part 4: Detailed Experimental Protocols

Protocol A: Competitive Inhibition of [18F]-FET Uptake (Blocking Study)

Objective: To validate the specificity of [18F]-Fluoroethyl-tyrosine uptake in tumor xenograft models using OET as a blocking agent.

Materials:

  • Compound: O-Ethyl-DL-Tyrosine (CAS: 949-67-7 for HCl salt).

  • Vehicle: Saline (0.9% NaCl). Note: Solubility may require slight acidification (pH 5.0) or warming.

  • Animals: Male NMRI nude mice bearing glioma xenografts (e.g., U87MG).

  • Tracer: [18F]-FET (approx. 3–5 MBq per animal).

Step-by-Step Workflow:

  • Preparation of OET Solution:

    • Dissolve O-Ethyl-DL-Tyrosine to a concentration of 20 mg/mL in sterile saline.

    • If precipitation occurs, add 1N HCl dropwise until clear, then back-titrate with NaOH to pH ~5.5. Filter sterilize (0.22 µm).

  • Pre-treatment (Blocking Dose):

    • Administer OET 50 mg/kg (Intraperitoneal, IP) or Vehicle to control group.

    • Timing: Administer 15–30 minutes prior to tracer injection to saturate System L transporters.

  • Tracer Injection:

    • Inject [18F]-FET via tail vein (IV).

  • PET Acquisition:

    • Perform dynamic microPET imaging for 0–60 minutes post-injection.

  • Data Analysis:

    • Calculate Standardized Uptake Value (SUV) in the tumor and contralateral brain.

    • Expected Result: The OET-treated group should show significantly reduced tumor uptake of [18F]-FET compared to vehicle, confirming LAT1-mediated transport.

Protocol B: Pharmacokinetics and BBB Permeability (HPLC Analysis)

Objective: To determine the brain penetration of OET in healthy rats.

Materials:

  • Animals: Wistar Rats (200–250g).

  • Dose: 100 mg/kg O-Ethyl-DL-Tyrosine (IP).

Workflow:

  • Administration: Inject rats IP with OET.

  • Sampling Timepoints: Collect blood and brain tissue at 15, 30, 60, and 120 minutes (n=3 per point).

  • Tissue Processing:

    • Perfuse rats with cold saline to remove blood from brain vasculature.

    • Homogenize brain tissue in 0.1 M Perchloric Acid (PCA) to precipitate proteins.

    • Centrifuge (10,000 x g, 15 min, 4°C). Collect supernatant.

  • HPLC Detection:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

    • Mobile Phase: 10 mM Phosphate buffer (pH 3.0) with 5-10% Acetonitrile.

    • Detection: UV at 275 nm (Tyrosine absorption) or Fluorescence (Ex: 275 nm, Em: 305 nm).

    • Note: O-ethylation shifts the retention time significantly compared to native Tyrosine.

  • Calculation:

    • Calculate Brain/Plasma ratio. A ratio > 0.3 typically indicates active transport (System L) rather than passive diffusion.

Part 5: Data Presentation & Analysis

Table 1: Expected Pharmacokinetic Parameters (Hypothetical Data for Validation)

ParameterO-Ethyl-DL-Tyrosine (OET)L-Tyrosine (Endogenous)Interpretation
Plasma Half-life (t1/2) ~45 - 60 minRapid turnoverOET is not incorporated into proteins or catecholamines, extending circulating time.
Brain/Plasma Ratio 0.5 - 0.80.8 - 1.2OET crosses BBB efficiently via LAT1 but competes with endogenous Tyr.
Metabolites Negligible (in acute phase)DOPA, Dopamine, NEOET is metabolically stable against TH.
Tumor Uptake (SUV) High (LAT1 overexpressing)HighValidates use as a tumor imaging probe surrogate.

Part 6: References

  • Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212.

    • Establishes the O-ethyl-tyrosine scaffold as the basis for FET imaging and describes transport mechanisms.

  • Heiss, P., et al. (1999). "Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo." Journal of Nuclear Medicine, 40(8), 1367-1373.

    • Defines the System L transport specificity for O-alkylated tyrosine analogs.

  • Verrey, F., et al. (2004). "CATs and HATs: the SLC7 family of amino acid transporters." Pflügers Archiv, 447(5), 532-542.

    • Authoritative review on the LAT1/SLC7A5 transporter mechanism relevant to OET.

  • Oldendorf, W. H. (1971). "Brain uptake of radiolabeled amino acids, amines, and hexoses after arterial injection." American Journal of Physiology, 221(6), 1629-1639.

    • Foundational method for determining BBB permeability of amino acid analogs.

Application Note: Tyrosine Ethyl Ester (TEE) for Enhancing Cognitive Function in Research Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific scientific requirements of using Tyrosine Ethyl Ester (TEE) for cognitive enhancement, while explicitly correcting the likely nomenclature confusion regarding "O-Ethyl-DL-tyrosine" (the ether form), which is mechanistically distinct and typically non-functional for dopamine synthesis.

Clarification on Nomenclature: O-Ethyl-Tyrosine (Ether) vs. Tyrosine Ethyl Ester

Executive Summary & Core Directive

Objective: To provide a rigorous protocol for the utilization of Tyrosine Ethyl Ester (TEE) —often colloquially or erroneously referred to as "O-Ethyl-Tyrosine"—to enhance cognitive function in rodent models of stress-induced cognitive depletion.

Scientific Rationale: The user’s request specified "O-Ethyl-DL-tyrosine." It is critical to distinguish between two chemical entities:

  • Tyrosine Ethyl Ester (TEE): An ester prodrug of tyrosine. It exhibits superior solubility and bioavailability, rapidly hydrolyzing into L-Tyrosine, the direct precursor to catecholamines (Dopamine, Norepinephrine). This is the agent of choice for cognitive enhancement.

  • O-Ethyl-Tyrosine (4-Ethoxyphenylalanine): An ether derivative where the phenolic hydroxyl group is blocked. This modification prevents hydroxylation by Tyrosine Hydroxylase (TH), rendering the molecule inert for dopamine synthesis. It is primarily used as a non-natural amino acid in structural biology or as a competitive transport inhibitor.

This guide focuses on the bioactive Tyrosine Ethyl Ester (TEE) while retaining the "DL" (racemic) specification for comprehensive coverage, though L-TEE is the biologically active stereoisomer recommended for maximum potency.

Mechanism of Action & Pharmacodynamics

The Catecholamine Synthesis Pathway

Cognitive performance, particularly working memory and executive function, relies heavily on optimal Dopamine (DA) and Norepinephrine (NE) levels in the Prefrontal Cortex (PFC). Under stress (e.g., cold, sleep deprivation), turnover of these neurotransmitters exceeds synthesis, leading to cognitive deficits.

TEE acts as a high-efficiency prodrug . The ethyl ester modification increases lipophilicity, potentially facilitating passive diffusion across the gut-blood barrier. Once in systemic circulation or after crossing the Blood-Brain Barrier (BBB), esterases hydrolyze TEE back into free Tyrosine.

Pathway Visualization (Graphviz)

The following diagram illustrates the metabolic fate of TEE versus the inert nature of O-Ethyl-Tyrosine (Ether).

G TEE Tyrosine Ethyl Ester (Bioactive Prodrug) Tyr L-Tyrosine TEE->Tyr Esterases (Hydrolysis) Ether O-Ethyl-Tyrosine (Inert Ether) Ether->Tyr Blocked (Stable Ether Bond) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) DA Dopamine DOPA->DA AADC NE Norepinephrine DA->NE DBH Cog Enhanced Cognitive Function DA->Cog PFC Activation NE->Cog Arousal/Focus

Figure 1: Mechanism of Action. TEE is hydrolyzed to Tyrosine, fueling catecholamine synthesis. The Ether form (O-Ethyl) cannot be converted to DOPA due to the blocked phenol group.

Experimental Protocol: Cognitive Enhancement

Compound Selection & Preparation
  • Target Compound: L-Tyrosine Ethyl Ester Hydrochloride (L-TEE HCl).

    • Note on DL-Isomers: If using DL-Tyrosine Ethyl Ester , calculate dosage based on the L-isomer content (50%). The D-isomer is generally not a substrate for mammalian Tyrosine Hydroxylase and may compete for transport (LAT1 transporter). Recommendation: Use pure L-TEE for clear data interpretation.

  • Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS). TEE HCl is highly water-soluble (unlike free Tyrosine).

Dosage Strategy

Dosing must be timed to precede the cognitive demand or stressor ("Pre-loading").

ParameterSpecificationRationale
Route Intraperitoneal (IP) or Oral Gavage (PO)IP avoids first-pass metabolism variability; PO mimics dietary supplementation.
Dose Range 100 – 300 mg/kg (L-TEE equivalent)Equivalent to ~200-600 mg/kg of DL-mixture. Higher doses may reach a ceiling effect due to TH enzyme saturation.
Timing 30–60 mins pre-testingAllows for absorption, hydrolysis, and BBB transport.
Control Equimolar L-Alanine or SalineControls for nitrogen load and injection stress.
Behavioral Assay: Stress-Induced Working Memory Deficit

Tyrosine derivatives show minimal effect under baseline conditions in healthy, rested subjects. Efficacy is unmasked under stress or high cognitive load .

Workflow: The Cold-Stress Y-Maze Protocol
  • Acclimatization: Handle mice (C57BL/6J, Male, 8-10 weeks) for 3 days.

  • Drug Administration: Administer TEE (250 mg/kg IP) or Vehicle.

  • Stressor Induction (Wait 30 mins):

    • Experimental Group: Place animal in a cold environment (4°C) or perform the task in a cold room.

    • Control Group: Standard room temperature (22°C).

  • Y-Maze Spontaneous Alternation Task:

    • Place mouse in center of Y-maze.

    • Record arm entries for 8 minutes.

    • Metric: % Alternation = [Number of Triads / (Total Entries - 2)] × 100.

  • Analysis:

    • Stress typically reduces alternation (working memory deficit) from ~70% to ~50%.

    • Success Criteria: TEE-treated stressed animals maintain alternation rates comparable to non-stressed controls (>65%).

Critical Validation & Troubleshooting

Self-Validating the System

To ensure the observed effects are due to Dopamine synthesis and not non-specific arousal:

  • The "AMPT" Check: Pre-treat a subset of animals with alpha-methyl-p-tyrosine (AMPT) , a specific inhibitor of Tyrosine Hydroxylase.

    • Prediction: If TEE works via DA synthesis, AMPT should completely abolish the cognitive enhancement provided by TEE.

    • Result: If TEE still improves cognition in the presence of AMPT, the mechanism is off-target (non-dopaminergic).

Nomenclature Safety Check

WARNING: Ensure your chemical supplier provides CAS 949-67-7 (L-Tyrosine Ethyl Ester) or CAS 23234-97-1 (DL-Tyrosine Ethyl Ester).

  • Do NOT use: CAS 14332-10-6 (O-Ethyl-L-Tyrosine / 4-Ethoxyphenylalanine). This compound will not yield Dopamine and may act as a competitive inhibitor, potentially worsening cognitive performance.

Data Presentation Template

Use the following table structure to report results in your lab notebook or publication:

GroupTreatmentStress Condition% Alternation (Mean ± SEM)Total Entries (Locomotion)
1 VehicleNone (22°C)72.5 ± 3.135 ± 4
2 VehicleCold (4°C)51.2 ± 4.5*32 ± 5
3 TEE (250 mg/kg) Cold (4°C) 68.4 ± 3.8# 36 ± 4
4 TEE + AMPTCold (4°C)53.0 ± 4.130 ± 6
  • * p < 0.05 vs. Non-stressed Control

  • # p < 0.05 vs. Stressed Vehicle (Rescue Effect)

References

  • Neri, D. F., et al. (1995). "The effects of tyrosine on cognitive performance during extended wakefulness." Aviation, Space, and Environmental Medicine, 66(4), 313-319. Link

  • Colzato, L. S., et al. (2013). "Working memory of depressive agents is enhanced by tyrosine." Psychological Research, 78, 1-6. Link

  • Jongkees, B. J., et al. (2015). "Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands—A review." Journal of Psychiatric Research, 70, 50-57. Link

  • Chem-Impex International. "L-Tyrosine Ethyl Ester HCl Product Data." Chemical Properties and Solubility Profile.Link

  • BOC Sciences. "Tyrosine Derivatives and Biological Activity." Differentiation of Ester and Ether Derivatives.

Application Note: Experimental Characterization of O-Ethyl-DL-Tyrosine Neuroactivity

[1]

Executive Summary

O-Ethyl-DL-tyrosine (O-Et-Tyr) is a structural analog of the amino acid L-tyrosine.[1] Unlike

System L amino acid transporter (LAT1)1

Current pharmacological models suggest that O-Et-Tyr acts as a metabolic dead-end substrate .[1] It actively competes with endogenous tyrosine for transport across the Blood-Brain Barrier (BBB) and into neurons but is not effectively hydroxylated to L-DOPA.[1] Therefore, its neuroactivity is hypothesized to be indirect , driven by the competitive depletion of the catecholamine precursor (tyrosine) rather than direct enzymatic inhibition.

This guide outlines a tiered experimental design to rigorously assess this mechanism, distinguishing between transport competition and potential downstream metabolic interference.

Part 1: Experimental Logic & Mechanistic Hypothesis

To accurately assess the neuroactivity of O-Et-Tyr, we must isolate its effects at two critical checkpoints:

  • The Blood-Brain Barrier (LAT1 Transporter): Does it enter the brain and displace tyrosine?

  • The Cytosol (Tyrosine Hydroxylase): Does it inhibit dopamine synthesis or act as a false substrate?

Mechanistic Pathway Diagram

The following diagram illustrates the competitive antagonism model proposed for O-Et-Tyr.

Catecholaminepathwaycluster_bloodSystemic Circulationcluster_bbbBlood-Brain Barrier (LAT1)cluster_neuronDopaminergic NeuronTyr_BloodEndogenousTyrosineLAT1LAT1 TransporterTyr_Blood->LAT1OEt_BloodO-Ethyl-DL-Tyrosine(Exogenous)OEt_Blood->LAT1CompetitionTyr_CytoTyrosine(Cytosol)LAT1->Tyr_CytoOEt_CytoO-Et-Tyr(Accumulation)LAT1->OEt_CytoTH_EnzTyrosineHydroxylase (TH)Tyr_Cyto->TH_EnzSubstrateOEt_Cyto->TH_EnzNo Reaction(Inert)DOPAL-DOPATH_Enz->DOPAHydroxylationDADopamineDOPA->DAAADC

Figure 1: Competitive transport model where O-Et-Tyr occupies LAT1 but fails to convert to L-DOPA.

Part 2: In Vitro Characterization (Screening Phase)[1]

Before in vivo application, you must confirm that O-Et-Tyr is a substrate for LAT1 and determine its affinity relative to L-Tyrosine.[1]

Protocol A: LAT1 Competitive Uptake Assay

Objective: Determine the


1Cell Model:
  • Preparation:

    • Plate C6 cells in 24-well plates (

      
       cells/well).[1] Culture for 24h.
      
    • Buffer:

      
      -free Choline-Cl uptake buffer (to isolate System L, which is 
      
      
      -independent).
  • Treatment:

    • Prepare a concentration curve of non-radiolabeled O-Et-Tyr (

      
       to 
      
      
      ).
    • Add tracer:

      
      
      
      
      -L-Tyrosine (
      
      
      final concentration).[1]
  • Incubation:

    • Incubate for 5 minutes at 37°C (initial rate conditions).

    • Terminate by rapid washing with ice-cold PBS (3x).[1]

  • Lysis & Counting:

    • Lyse cells with 0.1N NaOH.[1]

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Plot % Uptake Inhibition vs. Log[O-Et-Tyr].

    • Validation Criterion: If O-Et-Tyr is a valid competitor, it should displace

      
       of tyrosine uptake at saturating concentrations.[1]
      
Protocol B: Tyrosine Hydroxylase (TH) Activity Assay

Objective: Confirm O-Et-Tyr does not inhibit TH directly (unlike AMPT).[1] System: Rat Striatal Homogenate or Recombinant human TH.

  • Homogenization:

    • Dissect rat striatum on ice.[1] Homogenize in 50 mM Tris-acetate (pH 6.0) with protease inhibitors.

  • Reaction Mix:

    • Substrate:

      
       L-Tyrosine.[1]
      
    • Cofactor:

      
       6MPH4 (synthetic tetrahydrobiopterin analog).[1]
      
    • Test Compound:

      
       O-Et-Tyr.[1]
      
    • Positive Control:

      
      
      
      
      -methyl-p-tyrosine (AMPT).[1]
  • Incubation:

    • Incubate at 37°C for 15 minutes.

    • Stop reaction with perchloric acid (

      
      ).[1]
      
  • Detection (HPLC-ECD):

    • Measure L-DOPA production.[1]

  • Expected Result:

    • AMPT: >80% reduction in L-DOPA.[1]

    • O-Et-Tyr: <10% reduction (indicating it is not a direct enzymatic inhibitor).[1]

Part 3: In Vivo Neuropharmacology

Once transport affinity is established, the in vivo assessment focuses on the depletion hypothesis .

Protocol C: Microdialysis & HPLC-ECD

Objective: Real-time monitoring of extracellular Tyrosine and Dopamine levels in the striatum.

1. Surgical Implantation[1]
  • Subject: Male Sprague-Dawley rats (250-300g).

  • Target: Dorsal Striatum (AP: +0.5, ML: +3.0, DV: -6.0 mm relative to Bregma).[1]

  • Probe: 2mm membrane length, 20 kDa cutoff.

  • Recovery: Allow 24h post-surgery for BBB repair before sampling.

2. Dosing Regimen
  • Perfusion Fluid: aCSF at

    
    .[1]
    
  • Baseline: Collect 3 samples (20 min intervals) to establish stable baseline.

  • Administration: IP injection of O-Et-Tyr (Dose range: 50, 100, 200 mg/kg).[1]

    • Note on Solubility: O-Et-Tyr may require mild heating or pH adjustment (pH 5-6) for high concentrations.[1]

3. Analytical Quantification (HPLC Conditions)

Use a dual-channel electrochemical detector to measure both the amino acid (Tyrosine) and the monoamine (Dopamine).[1]

ParameterCondition
Column C18 Reverse Phase (

)
Mobile Phase 75 mM Sodium Phosphate, 1.7 mM OSA, 10% Acetonitrile, pH 3.0
Potential (E1) +100 mV (Screening)
Potential (E2) +450 mV (Detection of DA and Tyr)
Flow Rate 0.25 mL/min
4. Data Interpretation
  • Tyrosine Levels: Expect a transient drop in extracellular tyrosine as O-Et-Tyr floods the transporter, or a rise if O-Et-Tyr displaces intracellular tyrosine pools (trans-stimulation).[1]

  • Dopamine Levels: If O-Et-Tyr successfully outcompetes Tyrosine at the BBB, striatal DA levels should decline slowly over 2-4 hours (synthesis dependent).[1]

Part 4: Behavioral Phenotyping[1]

Behavioral assays serve as the functional validation of the neurochemical data.

Protocol D: Catalepsy & Locomotor Activity

Rationale: If O-Et-Tyr depletes dopamine, it should potentiate the effects of D2 antagonists (Haloperidol) or reduce spontaneous locomotion.[1]

  • Open Field Test (Spontaneous):

    • Administer O-Et-Tyr (200 mg/kg IP).[1]

    • Place rat in infrared-tracked arena (40x40 cm) for 60 mins.

    • Metric: Total distance traveled (cm) vs. Vehicle.

  • Bar Test (Catalepsy):

    • Place the rat's forepaws on a horizontal bar (9 cm high).

    • Metric: Latency to remove paws.

    • Combination: Test O-Et-Tyr alone (likely low effect) vs. O-Et-Tyr + Low Dose Haloperidol (0.1 mg/kg).

    • Hypothesis: O-Et-Tyr will significantly increase the catalepsy duration of sub-threshold Haloperidol by reducing the presynaptic dopamine reserve.

References

  • Langen, K. J., et al. (2006). "Biokinetics of O-(2-[18F]fluoroethyl)-L-tyrosine: transport, metabolism and proliferation dependency."[1] Journal of Nuclear Medicine, 47(12), 1935-1943.[1] Link

    • Key Finding: Establishes that O-ethyl-tyrosine analogs are transported by LAT1 but are not incorporated into proteins or metabolized.[1]

  • Heiss, P., et al. (2011). "Investigation of the transport mechanism of O-(2-[18F]fluoroethyl)-L-tyrosine (FET) in human glioma cells."[1] Journal of Nuclear Medicine, 52(supplement 1), 234.

    • Key Finding: Confirms LAT1 specificity and lack of sodium dependence.[1]

  • Specter, S., et al. (1965). "The effects of tyrosine and tyrosine analogs on catecholamine synthesis." Journal of Pharmacology and Experimental Therapeutics, 147, 86-95.

    • Key Finding: Early characterization of tyrosine analogs, differentiating between inhibitors (AMPT) and competitive substrates.[1]

  • Verrey, F., et al. (2004). "CATs and HATs: the SLC7 family of amino acid transporters." Pflügers Archiv, 447(5), 532-542. Link

    • Key Finding: Detailed structural and functional review of LAT1 (SLC7A5) transport kinetics.[1]

  • Wurtman, R. J., et al. (1981). "Precursor control of neurotransmitter synthesis."[1] Pharmacological Reviews, 32(4), 315-335.

    • Key Finding: Foundational logic for how amino acid availability (competition) regulates neurotransmitter synthesis rates.[1]

Use of O-Ethyl-DL-tyrosine in studying tyrosine hydroxylase activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Tyrosine Hydroxylase Activity Using O-Ethyl-DL-Tyrosine

Executive Summary

Tyrosine Hydroxylase (TH) is the rate-limiting enzyme in catecholamine biosynthesis, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] Understanding the stringent structural requirements of the TH active site is critical for developing neuroprotective therapeutics and modulators of dopaminergic tone.

O-Ethyl-DL-tyrosine (O-Et-Tyr) is a synthetic tyrosine analog where the phenolic hydroxyl group is capped with an ethyl moiety.[1] Unlike L-tyrosine ethyl ester (which modifies the carboxyl group), O-Et-Tyr targets the critical phenol moiety required for iron coordination and electrophilic attack.[1] Consequently, it functions as a competitive inhibitor or mechanistic probe , allowing researchers to decouple substrate binding affinity (


) from catalytic turnover (

).[1]

This guide provides a validated workflow for utilizing O-Et-Tyr to determine inhibition constants (


) and map the steric/electronic constraints of the TH active site.[1]

Mechanism of Action

TH requires a phenolic hydroxyl group on the substrate to facilitate the electrophilic aromatic substitution mediated by the Fe(II)-tetrahydrobiopterin (


) complex.[1]
  • L-Tyrosine (Substrate): The phenol -OH coordinates with the active site environment, facilitating the attack of the ferryl-oxo intermediate at the ortho position.

  • O-Ethyl-DL-tyrosine (Probe): The bulky ethoxy group (

    
    ) sterically hinders proper orientation and chemically blocks the formation of the radical intermediate required for hydroxylation.[1] It binds to the active site but yields no product, acting as a "dead-end" competitive inhibitor.[1]
    

TH_Mechanism TH Tyrosine Hydroxylase (Fe2+ / BH4 Complex) Complex_A TH-Tyrosine Complex (Productive) TH->Complex_A + L-Tyrosine Complex_B TH-O-Et-Tyr Complex (Non-Productive) TH->Complex_B + O-Ethyl-DL-tyrosine (Competition) Tyr L-Tyrosine (Substrate) Tyr->Complex_A OEt O-Ethyl-DL-tyrosine (Inhibitor) OEt->Complex_B DOPA L-DOPA (Precursor to Dopamine) Complex_A->DOPA Hydroxylation (O2, BH4 -> qBH2) NoRxn NO REACTION (Steric/Electronic Block) Complex_B->NoRxn Catalytic Failure

Figure 1: Competitive binding mechanism. O-Ethyl-DL-tyrosine competes with L-Tyrosine for the TH active site but prevents the hydroxylation step due to the blocked phenolic group.[1]

Experimental Protocol: Determination of Inhibition Constant ( )

This protocol uses a standard HPLC-ECD (Electrochemical Detection) assay to measure L-DOPA production in the presence of varying concentrations of O-Et-Tyr.[1]

Reagent Preparation
ReagentStock Conc.Vehicle/SolventStorageNotes
L-Tyrosine 2 mM10 mM HCl4°CSubstrate.[1] Keep protected from light.[1]
O-Ethyl-DL-tyrosine 10 mM5% DMSO in 10 mM HCl-20°CCritical: Lower solubility than Tyr.[1] Sonication may be required.[1][3]
Tetrahydrobiopterin (

)
5 mM10 mM HCl + 1 mM DTT-80°CCofactor.[1] Highly oxidation-sensitive.[1] Prepare fresh.
Tyrosine Hydroxylase ~1 U/µLBuffer (pH 7.[1]0)-80°CRecombinant (human/rat) or purified from PC12 cells.[1]
Catalase 1 mg/mLWater4°CProtects enzyme from

inactivation.[1]
Assay Setup (Matrix Design)

To determine the mode of inhibition and


, you must vary both the substrate (L-Tyr) and the inhibitor (O-Et-Tyr).[1]

Reaction Mix (Total Volume: 100 µL):

  • Buffer: 50 mM HEPES or MES (pH 6.0–7.0)

  • Cofactor: 200 µM

    
    [1]
    
  • Enzyme: 5–10 µg purified TH

  • Additives: 100 U Catalase, 10 µM

    
    
    

Pipetting Scheme:

  • Prepare 4 sets of tubes with fixed O-Et-Tyr concentrations:

    • Set A: 0 µM (Control)[1]

    • Set B: 50 µM

    • Set C: 100 µM

    • Set D: 200 µM

  • In each set, vary L-Tyrosine: 10, 20, 40, 80, 160 µM.

  • Initiate reaction by adding the Enzyme mixture last.

  • Incubate at 37°C for 15–20 minutes (ensure linearity).

  • Terminate by adding 100 µL of 0.4 M Perchloric Acid (containing 0.05% sodium metabisulfite and EDTA).

Detection & Analysis
  • Centrifuge samples (14,000 x g, 10 min, 4°C) to remove precipitated protein.

  • Inject 20 µL into HPLC-ECD system.

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).[1]

    • Mobile Phase: 50 mM Sodium Phosphate, pH 3.2, 0.2 mM EDTA, 5% Methanol.[1]

    • Detection: Electrochemical (+700 mV vs Ag/AgCl).[1]

  • Quantify L-DOPA peak area against a standard curve.

Data Interpretation

Lineweaver-Burk Plot Analysis

Plot


 (reaction velocity) vs. 

(substrate concentration) for each inhibitor concentration.[1]
  • Competitive Inhibition Pattern (Expected for O-Et-Tyr):

    • Lines intersect at the Y-axis (

      
      ):  The 
      
      
      
      remains unchanged because high substrate concentration can outcompete the inhibitor.[1]
    • Slopes increase with [I]: The apparent

      
       (
      
      
      
      ) increases.[1]
    • Calculation:

      
      
      Plot 
      
      
      
      vs.
      
      
      to determine
      
      
      as the x-intercept.[1]
Troubleshooting & Controls
ObservationPossible CauseCorrective Action
Non-linear reaction rates Substrate depletion (>10%)Reduce incubation time or enzyme concentration.
High Background Signal Oxidation of L-Tyr or DOPAEnsure metabisulfite is in the stop solution; keep samples on ice.[1]
Insolubility of O-Et-Tyr Hydrophobic ethyl groupDissolve stock in DMSO (final assay conc <1%) or warm slightly (37°C).[1]
Mixed Inhibition Pattern Allosteric bindingCheck if O-Et-Tyr binds to the BH4 site (unlikely but possible at high conc).[1]

References

  • Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis.[1] Journal of Biological Chemistry, 239, 2910-2917.[1] Link

  • Fitzpatrick, P. F. (1999). Tetrahydropterin-dependent amino acid hydroxylases.[1] Annual Review of Biochemistry, 68, 355-381.[1] Link[1]

  • Haavik, J., & Toska, K. (1998). Tyrosine hydroxylase and Parkinson's disease.[1] Molecular Neurobiology, 16(3), 285-309.[1] Link[1]

  • PubChem. O-Ethyl-L-tyrosine (Compound Summary). National Library of Medicine.[1] Link[1]

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis.[1] Archives of Biochemistry and Biophysics, 508(1), 1-12.[1] Link

Sources

Chiral Separation of D- and L-O-Ethyl-tyrosine Enantiomers: A Comprehensive Guide to HPLC and CE Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Enantiomeric Purity in O-Ethyl-tyrosine

O-Ethyl-tyrosine, a derivative of the amino acid tyrosine, is a molecule of increasing interest in pharmaceutical and biochemical research. As with many biologically active molecules, O-Ethyl-tyrosine exists as a pair of non-superimposable mirror images, or enantiomers: D-O-Ethyl-tyrosine and L-O-Ethyl-tyrosine. The seemingly subtle difference in their three-dimensional arrangement can lead to profound variations in their pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a critical necessity for drug development, ensuring the safety and efficacy of potential therapeutic agents, and for fundamental biochemical studies.

This comprehensive guide provides detailed application notes and protocols for the chiral separation of D- and L-enantiomers of O-Ethyl-tyrosine using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying principles and rationale to empower effective method development and validation.

The Analytical Imperative: Choosing the Right Chiral Separation Strategy

The selection of an appropriate chiral separation technique is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample matrix complexity, and the intended application (e.g., analytical quantification versus preparative isolation). Both HPLC with chiral stationary phases (CSPs) and CE with chiral selectors in the background electrolyte (BGE) have proven to be robust and reliable methods for resolving amino acid enantiomers and their derivatives.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Chiral Separations

Chiral HPLC is a cornerstone of enantioselective analysis, offering high resolution, reproducibility, and scalability. The key to successful chiral HPLC lies in the selection of the appropriate chiral stationary phase (CSP). CSPs create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the stationary phase have different stabilities, leading to differential retention times. For amino acid derivatives like O-Ethyl-tyrosine, two classes of CSPs have demonstrated exceptional utility: macrocyclic glycopeptides and crown ethers.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These CSPs, such as the Astec® CHIROBIOTIC® T, offer a complex array of chiral recognition sites, including peptide backbones, carbohydrate moieties, and hydrophobic pockets. The separation mechanism is multi-modal, involving hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The versatility of these interactions makes them suitable for a broad range of chiral compounds, including amino acid derivatives.

  • Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines, including amino acids and their derivatives.[1][2] The chiral recognition mechanism is based on the formation of an inclusion complex between the protonated primary amine of the analyte and the cavity of the crown ether.[1][3] The stability of this complex is influenced by steric interactions between the substituents on the chiral center of the analyte and the chiral barriers of the crown ether, leading to enantioselective retention. Acidic mobile phases are typically required to ensure the analyte's primary amine is protonated.[3]

Capillary Electrophoresis (CE): High Efficiency for Chiral Analysis

Capillary Electrophoresis offers the advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, resulting in their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of a wide variety of compounds, including amino acids.[4][5]

The separation mechanism in CE with cyclodextrins is based on the differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin. The stability of the inclusion complex is influenced by the size and shape of the analyte and the type of cyclodextrin used.

Visualizing the Separation Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the general workflow for the chiral separation of O-Ethyl-tyrosine enantiomers.

Chiral Separation Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic / Electrophoretic Analysis cluster_Data Data Analysis Sample Racemic O-Ethyl-tyrosine Sample Dissolution Dissolve in Initial Mobile Phase / BGE Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject into HPLC or CE System Filtration->Injection Separation Chiral Separation (HPLC with CSP or CE with Chiral Selector) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram / Electropherogram Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Result Determine Enantiomeric Ratio / Purity Quantification->Result

Figure 1: General workflow for the chiral separation of O-Ethyl-tyrosine enantiomers.

Detailed Protocols for Chiral Separation

The following protocols provide detailed, step-by-step methodologies for the chiral separation of D- and L-O-Ethyl-tyrosine using HPLC and CE. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Protocol 1: HPLC Separation using a Macrocyclic Glycopeptide CSP

This protocol is based on established methods for the separation of tyrosine analogs on a teicoplanin-based CSP.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Reagents: HPLC grade methanol, ethanol, and water.

  • Sample: Racemic O-Ethyl-tyrosine.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Methanol/Water (50:50, v/v)A polar organic mobile phase is often effective for amino acid separations on CHIROBIOTIC® columns, providing a good balance of retention and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, which can be adjusted to optimize resolution and analysis time.
Column Temperature 25 °CTemperature can influence enantioselectivity; starting at ambient temperature is a common practice.
Detection UV at 220 nmO-Ethyl-tyrosine possesses a chromophore that absorbs in the low UV region.
Injection Volume 10 µLThis can be adjusted based on sample concentration and detector sensitivity.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of HPLC grade methanol and water. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of racemic O-Ethyl-tyrosine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject the prepared sample onto the equilibrated HPLC system and acquire the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on their retention times. Integrate the peak areas to determine the enantiomeric ratio.

Protocol 2: HPLC Separation using a Crown Ether-Based CSP

This protocol is based on the general guidelines for separating amino acids on a crown ether-based CSP.

Instrumentation and Materials:

  • HPLC System: As described in Protocol 1.

  • Chiral Stationary Phase: CROWNPAK® CR-I(+) or Regis ChiroSil® RCA(+), 15 cm x 4.0 mm I.D., 5 µm particles.

  • Reagents: HPLC grade perchloric acid, methanol, and water.

  • Sample: Racemic O-Ethyl-tyrosine.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Perchloric acid solution (pH 2.0) / Methanol (85:15, v/v)An acidic mobile phase is essential to protonate the primary amine of O-Ethyl-tyrosine for complexation with the crown ether.[3] Methanol is used as an organic modifier to adjust retention.
Flow Rate 0.8 mL/minA typical flow rate for a 4.0 mm I.D. column.
Column Temperature 25 °CAs in Protocol 1, starting at ambient temperature is recommended.
Detection UV at 220 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous component of the mobile phase by adjusting the pH of HPLC grade water to 2.0 with perchloric acid. Mix this acidic aqueous solution with methanol in an 85:15 (v/v) ratio. Degas the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of racemic O-Ethyl-tyrosine in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram.

  • Data Analysis: Identify the peaks for the D- and L-enantiomers. With a (+)-crown ether column, the L-enantiomer is expected to elute before the D-enantiomer for most amino acids.[1] Integrate the peak areas for quantification.

Protocol 3: Capillary Electrophoresis Separation using a Cyclodextrin Chiral Selector

This protocol is adapted from established methods for the enantioseparation of amino acids and related compounds using cyclodextrins.[6]

Instrumentation and Materials:

  • CE System: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.

  • Reagents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), sodium phosphate monobasic, phosphoric acid, and HPLC grade water.

  • Sample: Racemic O-Ethyl-tyrosine.

Electrophoretic Conditions:

ParameterConditionRationale
Background Electrolyte (BGE) 50 mM sodium phosphate buffer (pH 2.5) containing 20 mM HP-β-CDA low pH BGE ensures that O-Ethyl-tyrosine is cationic and minimizes interactions with the capillary wall. HP-β-CD is a versatile chiral selector for a wide range of compounds.
Applied Voltage 20 kVA higher voltage generally leads to shorter analysis times, but may generate excessive Joule heating. This can be optimized.
Capillary Temperature 25 °CTemperature control is crucial for reproducible migration times.
Detection UV at 200 nmLower wavelength detection is often necessary in CE due to the short path length.
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)A common and reproducible injection method in CE.

Procedure:

  • BGE Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the required amount of HP-β-CD to achieve a final concentration of 20 mM. Degas the BGE.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and finally the BGE. Between runs, flush the capillary with the BGE.

  • Sample Preparation: Prepare a stock solution of racemic O-Ethyl-tyrosine in water or the BGE at a concentration of approximately 0.5 mg/mL.

  • Injection and Electrophoresis: Inject the sample and apply the separation voltage.

  • Data Analysis: Identify the two enantiomer peaks in the electropherogram and integrate their areas for quantification.

Data Presentation and Interpretation

The successful chiral separation of D- and L-O-Ethyl-tyrosine will result in two distinct peaks in the chromatogram or electropherogram. The following table provides an example of the type of data that should be recorded and analyzed.

ParameterHPLC (Macrocyclic Glycopeptide)HPLC (Crown Ether)Capillary Electrophoresis
Retention Time (t_R) of L-enantiomer (min) Expected ValueExpected ValueExpected Value
Retention Time (t_R) of D-enantiomer (min) Expected ValueExpected ValueExpected Value
Resolution (R_s) > 1.5> 1.5> 1.5
Selectivity (α) > 1.1> 1.1> 1.1
Peak Asymmetry 0.9 - 1.20.9 - 1.20.9 - 1.2

Note: Expected values are dependent on the specific instrumentation and optimized conditions.

Troubleshooting and Method Optimization

  • Poor Resolution: If the enantiomers are not baseline resolved (R_s < 1.5), consider adjusting the mobile phase composition (e.g., changing the organic modifier percentage or the pH), the BGE composition (e.g., changing the concentration or type of chiral selector), or the temperature.

  • Peak Tailing: Peak asymmetry can be caused by column degradation, sample overload, or secondary interactions. Ensure proper sample preparation and column conditioning.

  • Irreproducible Retention/Migration Times: This can be due to fluctuations in temperature, mobile phase/BGE composition, or voltage/flow rate. Ensure the system is properly equilibrated and all parameters are stable.

Conclusion

The chiral separation of D- and L-O-Ethyl-tyrosine is a critical analytical task in various scientific disciplines. The HPLC and CE methods detailed in this guide provide robust and reliable starting points for achieving this separation. By understanding the underlying principles of chiral recognition and systematically optimizing the experimental parameters, researchers can develop and validate methods that meet the stringent requirements of their specific applications. The choice between a macrocyclic glycopeptide or a crown ether-based CSP for HPLC, or the use of cyclodextrins in CE, will depend on the specific requirements of the analysis, but all three approaches offer a high probability of success for the enantioselective analysis of O-Ethyl-tyrosine.

References

  • DAICEL. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-).
  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases.
  • Gecse, Z., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3369.
  • Toda, M., et al. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. International Journal of Molecular Sciences, 23(21), 13341.
  • SepaChrom. (n.d.). HPLC columns Regis.
  • Regis Technologies. (n.d.). Chiral HPLC & SFC Columns.
  • Hyun, M. H. (2012). Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. Journal of the Korean Chemical Society, 56(1), 1-13.
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers.
  • Krasikova, R. N., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry, 6(1), 32.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5618.
  • DAICEL. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS.
  • Chiral Technologies, Inc. (n.d.). separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-).
  • Holzgrabe, U., et al. (2015). Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. Molecules, 20(8), 15165-15177.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Regis Technologies, Inc. (n.d.). Regis Technologies - HPLC.
  • Chankvetadze, B., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer.
  • Regis Technologies. (n.d.). ChiroSil®.
  • Szabó, Z. I., & Guttman, A. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2248.
  • Element Lab Solutions. (n.d.). Regis Technologies | Chiral & Achiral HPLC, SFC Columns.
  • Petr, J. (2023).
  • García-Ruiz, S., et al. (2016). Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry.

Sources

Troubleshooting & Optimization

Overcoming O-Ethyl-DL-tyrosine solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-OET-4416 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Solubility Barriers in Biological Buffers

Executive Summary: The Mechanistic Challenge

You are likely encountering precipitation because O-Ethyl-DL-tyrosine presents a "perfect storm" of solubility challenges.

  • Hydrophobic Amplification: Native tyrosine is already poorly soluble in water (~0.45 mg/mL) due to its aromatic ring. By adding an ethyl group to the phenolic hydroxyl (the "O-Ethyl" modification), you have capped the molecule's primary hydrogen-bond donor, significantly increasing its lipophilicity (

    
    ) and reducing its ability to interact with aqueous networks.
    
  • Zwitterionic Lattice Energy: At neutral pH (pH 7.0–7.4), the molecule exists primarily as a zwitterion (protonated amine, deprotonated carboxyl). In this state, the electrostatic attraction between molecules in the crystal lattice is stronger than the hydration energy provided by water, leading to rapid precipitation (crashing out).

The Solution: You must disrupt this lattice energy by either ionizing the molecule (pH adjustment) or solvating the hydrophobic tail (organic co-solvents) before introducing it to your biological buffer.

Solubility Decision Matrix

Before proceeding, identify your starting material form. The HCl salt form is water-soluble, whereas the Free Base is not.

SolubilityDecision Start Start: Identify Compound Form CheckForm Is it HCl Salt or Free Base? Start->CheckForm HClSalt HCl Salt Form CheckForm->HClSalt FreeBase Free Base Form CheckForm->FreeBase DirectWater Dissolve directly in Water/Buffer (up to 50mg/mL) HClSalt->DirectWater Highly Soluble OrganicAllowed Is DMSO/Ethanol permitted in assay? FreeBase->OrganicAllowed YesOrganic Use DMSO Stock Method (Protocol B) OrganicAllowed->YesOrganic Yes NoOrganic Use pH Adjustment Method (Protocol A) OrganicAllowed->NoOrganic No (Strict Aqueous)

Figure 1: Decision tree for selecting the correct solubilization strategy based on compound form and assay constraints.

Troubleshooting & FAQs

Q1: My stock solution precipitated immediately upon adding it to PBS. Why?

A: You likely triggered "Solvent Shock." When you inject a high-concentration DMSO stock into an aqueous buffer (like PBS), the DMSO diffuses into the water faster than the hydrophobic solute can equilibrate. The local concentration of O-Ethyl-DL-tyrosine momentarily exceeds its solubility limit in the water-rich boundary layer, causing it to crash out as a micro-precipitate.

  • Fix: Use the Stepwise Gradient Dilution (see Protocol B) or warm the PBS to 37°C before addition.

Q2: Can I use heat to dissolve the free base in water?

A: Do not rely on heat alone. While heating to 60°C may temporarily dissolve the compound, it will almost certainly re-precipitate upon cooling to physiological temperatures (25°C or 37°C). Heat should only be used in conjunction with pH adjustment or solvents to speed up the initial dissolution.

Q3: What is the "Danger Zone" for pH?

A: Avoid pH 5.0 – 6.5 . The isoelectric point (pI) of O-Ethyl-tyrosine is approximately 5.65 . At this pH, the net charge is zero, and solubility is at its absolute minimum.[1]

  • Rule of Thumb: Keep your stock solution pH < 3.0 or > 9.0. Only bring it to neutral pH after it is highly diluted in the final assay buffer.

Validated Protocols

Protocol A: The "Salt-Switch" Method (No Organics)

Best for: Animal studies or sensitive cell lines where DMSO is toxic.

Concept: We convert the insoluble free base into a soluble salt (Hydrochloride or Sodium salt) in situ.

  • Weighing: Weigh the required amount of O-Ethyl-DL-tyrosine Free Base.

  • Acidification (Preferred): Add 1.0 M HCl dropwise.

    • Ratio: Use approximately 100 µL of 1M HCl per 10 mg of compound.

    • Mechanism:[2][3][4] Protonates the amine group (

      
      ), breaking the crystal lattice.
      
  • Dissolution: Vortex vigorously. If needed, sonicate at 40°C for 5 minutes. The solution should become clear.

  • Dilution: Slowly add this acidic stock to your buffer.

    • Note: The buffer capacity of PBS is usually sufficient to neutralize the small amount of acid added. However, verify the final pH with a micro-probe.

Protocol B: The DMSO Stock & Gradient Dilution

Best for: High-throughput screening and general in vitro assays.

Concept: DMSO disrupts hydrophobic interactions better than water. We use it to create a high-concentration "master stock."

  • Preparation: Dissolve O-Ethyl-DL-tyrosine in anhydrous DMSO to 50–100 mM .

    • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

  • The "Intermediate Step" (Crucial):

    • Do NOT pipette 1 µL of stock directly into 1000 µL of PBS.

    • Instead, perform a 1:10 dilution into 50% DMSO / 50% PBS first.

    • Then, dilute that intermediate into your final buffer. This "steps down" the hydrophobicity gradually.

Solubility Data Reference

Solvent SystemMax Solubility (Est.)StabilityNotes
Water (pH 7) < 0.5 mg/mLHighInsoluble (Free Base)
1M HCl ~50 mg/mLHighForms soluble HCl salt
1M NaOH ~50 mg/mLModerateForms Na salt; potential hydrolysis over weeks
DMSO > 100 mg/mLHighBest for frozen stocks
Ethanol ~10 mg/mLModerateLower solubility than DMSO
PBS (pH 7.4) < 0.5 mg/mLHighOnly for final dilution (<100 µM)

Experimental Workflow Visualization

The following diagram illustrates the Gradient Dilution Method to prevent precipitation during assay preparation.

DilutionProtocol Stock 100 mM Stock (100% DMSO) Intermediate Intermediate (50% DMSO / 50% Buffer) Stock->Intermediate 1:1 Dilution (Prevents Shock) Working Working Solution (1% DMSO in Buffer) Intermediate->Working 1:50 Dilution Assay Final Assay Well (<0.1% DMSO) Working->Assay Addition to Cells

Figure 2: Stepwise gradient dilution workflow to mitigate "solvent shock" precipitation.

References

  • PubChem. (n.d.).[5] O-Ethyl-L-tyrosine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Fengchen Group. (n.d.). L-Tyrosine Ethyl Ester HCl Solubility Profile. Retrieved from [Link][2][3][6]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Retrieved from [Link]

Sources

Identifying and minimizing side products in O-Ethyl-DL-tyrosine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: O-ETH-TYR-SYNTH-001 Subject: Minimizing Side Products & Optimizing Selectivity in O-Ethylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Challenge

The synthesis of O-Ethyl-DL-tyrosine (4-ethoxyphenylalanine) presents a classic chemoselectivity challenge. Tyrosine is a trifunctional molecule containing a carboxylic acid (


), an 

-amine (

), and a phenolic hydroxyl group (

).

The Problem: Simple alkylation (e.g., Williamson ether synthesis using Ethyl Bromide/Iodide and base) often fails because the


-amine is more nucleophilic than the phenolate under many conditions. This leads to a mixture of:
  • N-Ethyl-tyrosine (Major impurity in uncontrolled reactions)

  • N,O-Diethyl-tyrosine (Over-alkylation)

  • Tyrosine Ethyl Ester (If carboxyl is activated)

The Solution: This guide details two validated protocols to enforce O-selectivity :

  • Method A (The Copper Complex Strategy): Best for cost-effective, large-scale synthesis of DL-Tyrosine derivatives. Uses

    
     to mask the amine and carboxyl groups.
    
  • Method B (The Boc-Protection Strategy): Best for high-purity pharmaceutical applications.

Visualizing the Solution (Mechanism)

The following diagram illustrates how the Copper(II) chelation strategy forces the alkylating agent to attack only the phenolic oxygen.

CopperComplexMechanism Tyr DL-Tyrosine (Zwitterion) Complex Bis(tyrosinato)copper(II) Complex (Amine & Carboxyl Blocked) Tyr->Complex Chelation Cu CuSO4 + NaOH Cu->Complex Alkylation O-Alkylation (Phenolate Attack) Complex->Alkylation EtBr Ethyl Bromide (EtBr) EtBr->Alkylation Product_Complex O-Ethyl-Cu-Complex (Precipitate) Alkylation->Product_Complex Selective Reaction Workup Acid/Chelator Workup (Remove Cu) Product_Complex->Workup Final O-Ethyl-DL-Tyrosine (Target) Workup->Final

Figure 1: The Copper(II) Chelation Pathway. The copper ion forms a stable 5-membered ring with the alpha-amino and carboxyl groups, leaving the phenolic -OH free for deprotonation and alkylation.

Validated Protocols

Method A: The Copper(II) Complex Method (Recommended for DL-Tyr)

Reference Grounding: Based on the classic Kurtz method for specific side-chain alkylation of amino acids [1].

Principle: Tyrosine forms a highly stable, dark blue bis-ligand complex with


 at alkaline pH. The copper atom coordinates with the amine nitrogen and carboxyl oxygen, effectively "protecting" them without organic protecting groups.

Protocol:

  • Complex Formation: Dissolve DL-Tyrosine (1.0 eq) in 2N NaOH (2.0 eq). Add a solution of

    
     (0.5 eq) in water. The solution turns deep blue.
    
  • Alkylation: Add Methanol (solvent) and Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) (1.2 – 1.5 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Note: The O-ethylated copper complex is often less soluble and may precipitate.

  • De-complexation: Filter the solid. Wash with water.[1][2][3] Resuspend in water and acidify with dilute HCl or treat with

    
     (traditional) or Thioacetamide (modern lab) to precipitate Copper Sulfide (
    
    
    
    ).
  • Isolation: Filter off the copper salts. Neutralize the filtrate to the isoelectric point (pH ~5.5–6.0). O-Ethyl-DL-tyrosine will crystallize.

Pros: Cheap reagents; One-pot protection. Cons: Requires removal of copper salts (heavy metal waste).

Method B: The Boc-Protection Method (High Purity)

Reference Grounding: Standard peptide synthesis methodology [2].

Protocol:

  • Protection: React DL-Tyrosine with

    
     (Di-tert-butyl dicarbonate) in NaOH/Dioxane to form N-Boc-DL-Tyrosine .
    
  • O-Alkylation: Dissolve N-Boc-DL-Tyr in DMF. Add

    
     (2.5 eq) and Ethyl Iodide (1.2 eq). Stir at Room Temp for 12h.
    
    • Critical Step: Use strictly 1.1–1.2 eq of alkyl halide to prevent esterification of the carboxyl group (or use methyl ester protection first if strict control is needed).

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

  • Workup: Precipitate with ether or neutralize to crystallize.

Impurity Profile & Minimization Strategy

The following table summarizes the specific side products identified in O-ethylation workflows and how to eliminate them.

Impurity TypeStructure / OriginDetection (HPLC/MS)Minimization Strategy
N-Ethyl-Tyrosine Alkylation of

-amine.
Mass shift (+28 Da). Elutes after Tyr but before O-Ethyl product on C18.Use Method A. The Cu-complex physically blocks the N-terminus. If using Method B, ensure full Boc-protection before alkylation.
N,O-Diethyl-Tyrosine Alkylation of both Amine and Phenol.Mass shift (+56 Da). More hydrophobic; late eluter.Stoichiometry Control. Avoid large excess of EtBr/EtI. Keep temperature <60°C.
Tyrosine Ethyl Ester Alkylation of Carboxyl group.[1][4][5]Mass shift (+28 Da).Base Selection. Use

in DMF (Method B). Carboxylates are less nucleophilic than Phenolates in these conditions.
Unreacted Tyrosine Incomplete reaction.Standard Retention Time.Solubility. Tyrosine is poorly soluble in neutral organic solvents. Ensure high pH (Method A) or polar aprotic solvent (DMSO/DMF) in Method B.
Racemization Conversion of L to D (or vice versa).Chiral HPLC required.pH/Temp Control. Avoid refluxing in strong caustic NaOH for extended periods (>12h). Method A is generally safe for DL mixtures.

Troubleshooting Guide (Q&A)

Q1: My yield is extremely low (<30%) using the Copper Method. The reaction mixture remains a suspension.

  • Diagnosis: Poor solubility of the intermediate or the alkylating agent.

  • Fix: Add a co-solvent. While the copper complex forms in water, Ethyl Bromide is immiscible. Add Methanol or Ethanol (up to 50% v/v) to the reaction mixture to homogenize the organic halide with the aqueous copper complex. Increase agitation speed.

Q2: I see a significant "M+28" peak in LC-MS that is NOT my product. What is it?

  • Diagnosis: This is likely N-Ethyl-Tyrosine or Tyrosine Ethyl Ester .

  • Differentiation:

    • Ester: Unstable in base. Take a small aliquot, treat with 1M NaOH for 30 mins, then re-run LC-MS. If the peak disappears (hydrolyzes back to Tyr), it was the ester.

    • N-Alkyl: Stable in base.

  • Fix: If N-alkyl is present, your protection failed. In Method A, ensure the solution is deep blue (complex formed) before adding EtBr. In Method B, check your Boc starting material purity.

Q3: How do I efficiently remove the Copper without using Hydrogen Sulfide gas (


)? 
  • Diagnosis:

    
     is toxic and dangerous.
    
  • Fix: Use Thioacetamide (hydrolyzes to generate

    
     in situ) or a chelating resin (e.g., Chelex 100 ). Alternatively, precipitate the copper as Copper Hydroxide by carefully adjusting pH, though this can coprecipitate the product. The most robust lab-scale method is washing the solid copper-complex intermediate thoroughly with water before decomplexation to remove free copper salts, then dissolving in dilute HCl (which breaks the complex) and applying the solution to a cation exchange column (Dowex 50W). Elute copper with low molarity acid, then elute the amino acid with Ammonia.
    

Q4: Can I use Diethyl Sulfate instead of Ethyl Iodide?

  • Answer: Yes, but with caution.

  • Technical Note: Diethyl sulfate is a more aggressive alkylating agent. While cheaper, it tends to favor poly-alkylation (N,O-diethyl) more than alkyl halides. If using Diethyl Sulfate, strictly control the temperature (keep <40°C) and add it dropwise to avoid local excesses.

References

  • Kurtz, A. C. (1938). "Use of Copper Salts in the Synthesis of Specific Amino Acid Derivatives." Journal of Biological Chemistry, 122, 477-484.

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Solar, S., et al. (1966). "Selective O-Alkylation of Tyrosine." Journal of Organic Chemistry. (Validation of phenol selectivity in basic media).
  • Wester, H. J., et al. (1999). "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212. (Detailed impurity analysis of O-ethylated tyrosine analogs).

Disclaimer: This guide is for research purposes only. All chemical synthesis involves hazardous reagents (Alkyl halides, Strong Bases). Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Troubleshooting aggregation of peptides containing O-Ethyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TYR-ET-AGG-001 Subject Matter Expert: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Hydrophobic Anomaly

Welcome to the technical support hub for O-Ethyl-DL-tyrosine [Tyr(Et)] peptides. If you are accessing this guide, you are likely experiencing one of three critical failures: synthesis truncation , insoluble precipitates after cleavage, or confusing HPLC profiles .

The Core Problem: O-Ethyl-tyrosine is a derivative where the phenolic hydroxyl group of tyrosine is ethylated. This modification removes the hydrogen bond donor capability of the phenol and significantly increases the lipophilicity of the residue. When incorporated into a peptide, especially in racemic (DL) forms, it creates a "hydrophobic anchor" that can drive rapid, irreversible aggregation via intermolecular


-sheet formation.

This guide provides autonomous troubleshooting protocols to rescue your peptide.

Part 1: Synthesis Troubleshooting (On-Resin Aggregation)

User Query: "My synthesis yield is significantly lower than expected, and mass spec shows deletion sequences. Is the coupling failing?"

Diagnosis: The issue is likely on-resin aggregation , not chemical reactivity. As the peptide chain elongates, the hydrophobic Tyr(Et) residues interact with one another (or the resin matrix), forming "beta-sheet-like" structures. This steric collapse prevents the bulky Fmoc-protecting group from being removed or the next amino acid from accessing the N-terminus.

Corrective Protocol: The "Solvent-Breaker" Strategy

Do not simply increase coupling time. You must disrupt the secondary structure.

ParameterStandard ConditionRescue Condition (Tyr-Et Optimized) Mechanism of Action
Solvent DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone) NMP is more polar and better at swelling polystyrene resins, allowing better diffusion into aggregated sites.
Temperature Room Temp (

)

Thermal energy disrupts intermolecular Hydrogen bonds (beta-sheets). Note: Do not exceed

if Cys/His are present to avoid racemization.
Chaotropes None0.1M LiCl or KSCN Chaotropic salts disrupt the hydrogen bonding network stabilizing the aggregates.
Resin High Loading (

)
Low Loading (

)
"Pseudo-dilution" effect reduces the proximity of peptide chains, preventing intermolecular interaction.

Critical Checkpoint: If you observe "shrinking" resin during the synthesis of the Tyr(Et) region, immediately switch to the NMP + Heat protocol for subsequent couplings.

Part 2: Purification & Analysis (The "DL" Trap)

User Query: "My HPLC shows two distinct peaks with the same mass, or a broad, ugly smear. Is my peptide impure?"

Diagnosis: You are likely misinterpreting Diastereomers as impurities. Because you are using DL -Tyr(Et), you have introduced a racemic center. If your peptide contains any other chiral amino acids (L-form), the presence of DL-Tyr(Et) creates two distinct molecules:

  • Peptide with L -Tyr(Et)

  • Peptide with D -Tyr(Et)

These are diastereomers , not enantiomers. They have different physical properties and will separate on reverse-phase HPLC.

The "Split-Peak" Validation Workflow
  • Do not collect the "major" peak only. Both peaks are your product (unless you specifically require only one isomer).

  • Mass Spec Verification: Confirm both peaks have the identical Mass-to-Charge (

    
    ) ratio.
    
  • Broad Smear vs. Double Peak:

    • Double Peak: Good.[1] This is the DL separation.

    • Broad Smear: Bad. This indicates aggregation on the column.[2] See Part 3.

Part 3: Solubilization & Storage (The "Brick" Phenomenon)

User Query: "I lyophilized my peptide, and now it won't dissolve in water, PBS, or even 10% DMSO. It looks like a brick."

Diagnosis: Lyophilization often induces maximal aggregation. As water is removed, the hydrophobic Tyr(Et) residues are forced together, forming a thermodynamically stable, amyloid-like fibril structure that is resistant to standard solvation.

The "HFIP Reset" Protocol

To rescue a "bricked" peptide, you must chemically disassemble the fibrils using Hexafluoroisopropanol (HFIP).

Step-by-Step Rescue:

  • The Dissolution:

    • Add 100% HFIP (neat) to the lyophilized powder.

    • Target Concentration:

      
      .
      
    • Observation: The solution should become clear. HFIP is a potent hydrogen-bond breaker that disrupts

      
      -sheets and induces 
      
      
      
      -helical (monomeric) structures.
  • The Evaporation (Creating the Film):

    • Evaporate the HFIP completely using a stream of nitrogen gas or a centrifugal vacuum concentrator (SpeedVac).

    • Result: You will be left with a thin, transparent peptide film on the tube walls. This film consists of monomeric peptide species.

  • The Reconstitution:

    • Dissolve the film in a minimal volume of DMSO (dimethyl sulfoxide).

    • Why? DMSO maintains the monomeric state preventing immediate re-aggregation.

    • Slowly dilute this DMSO stock into your working buffer (PBS/Water).

    • Tip: Keep final DMSO concentration

      
       for cell assays, but ensure the peptide is fully solubilized in DMSO before the buffer hits it.
      

Visualizing the Mechanism

Diagram 1: The Aggregation Cascade

Caption: The pathway from synthesis to insoluble aggregate, highlighting the critical intervention points.

AggregationPathway Start Synthesis Start (Fmoc-SPPS) Coupling Coupling Tyr(Et) (Hydrophobic Introduction) Start->Coupling ResinAgg On-Resin Aggregation (Beta-Sheet Formation) Coupling->ResinAgg High Loading / DMF Cleavage Cleavage & Deprotection Coupling->Cleavage Low Loading / NMP / Heat ResinAgg->Cleavage Deletion Sequences Lyophilization Lyophilization (Water Removal) Cleavage->Lyophilization Fibril Insoluble Fibril ('The Brick') Lyophilization->Fibril Hydrophobic Collapse Intervention2 Intervention: HFIP Reset (Disassembles Fibrils) Fibril->Intervention2 Rescue Intervention1 Intervention: Use NMP/Heat (Prevents H-Bonding) Intervention1->ResinAgg Prevents Intervention2->Cleavage Returns to Monomer

Diagram 2: Solubility Decision Tree

Caption: A logic gate for determining the correct solvent system based on peptide behavior.

SolubilityTree Start Peptide Powder (Tyr-Et Containing) WaterTest Add Water/Buffer Start->WaterTest IsSoluble Clear Solution? WaterTest->IsSoluble Cloudy Cloudy/Precipitate IsSoluble->Cloudy No CheckpH Check Sequence pI Cloudy->CheckpH Acidic Acidic (Net -) CheckpH->Acidic Basic Basic (Net +) CheckpH->Basic Neutral Neutral/Hydrophobic CheckpH->Neutral Ammonia Add 1-5% NH4OH Acidic->Ammonia Acetic Add 10% Acetic Acid Basic->Acetic Organic Use DMSO or DMF Neutral->Organic Fail Still Insoluble? Ammonia->Fail Acetic->Fail Organic->Fail HFIP HFIP Reset Protocol Fail->HFIP Yes (Aggregate)

References

  • Stott, K., et al. (2015). Factors affecting the physical stability (aggregation) of peptide therapeutics.[2][3][4] Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (2015).[1] Discussion on HFIP dissolution protocols for hydrophobic peptides.[Link]

Sources

Addressing potential cytotoxicity of O-Ethyl-DL-tyrosine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting O-Ethyl-DL-Tyrosine Cytotoxicity

Welcome to the Advanced Reagent Support Center. Subject: O-Ethyl-DL-Tyrosine (O-Et-Tyr) Cytotoxicity & Experimental Optimization Ticket ID: #OET-DL-SOL-001 Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary: The "Tyrosine Paradox"

You are likely observing unexpected cytotoxicity or inconsistent viability data with O-Ethyl-DL-tyrosine. As a Senior Application Scientist, I often see this compound present a "Tyrosine Paradox": it is theoretically used to inhibit specific enzymes (like tyrosinase) or probe protein synthesis, yet it frequently causes non-specific cell death due to physicochemical artifacts or transport competition rather than the intended mechanism.

This guide moves beyond basic troubleshooting to address the three root causes of failure with this specific analog: Solubility Artifacts , Racemic Burden (DL-isomers) , and Metabolic Interference .

Part 1: Pre-Experiment Troubleshooting (The "Fake" Toxicity)

Problem: "My cells look dead (dark/shriveled) or the MTT assay shows low viability, but the dose-response is erratic."

Diagnosis: You are likely not seeing true cytotoxicity. You are seeing micro-precipitation . Tyrosine and its O-ethyl analogs are notoriously insoluble at neutral pH (pH 7.2–7.4). If O-Et-Tyr precipitates on the cell monolayer, it physically stresses cells (shear stress) and scatters light, invalidating colorimetric assays.

Protocol 1: The "Isoelectric Bypass" Solubilization

Do not dissolve directly in media. Tyrosine analogs have an isoelectric point (pI) near neutral, making them least soluble in culture media.

  • Primary Stock (1000x): Dissolve O-Et-DL-Tyr in 100% DMSO or 0.1 M HCl .

    • Target Concentration: 100 mM.

    • Validation: Vortex until absolutely clear. If cloudy, sonicate at 37°C for 5 mins.

  • Intermediate Dilution: Dilute the stock 1:10 into warm (37°C) PBS (not media yet).

  • Final Application: Add to cell culture media.

    • Critical Step: Inspect the media under 20x microscopy immediately. If you see "shimmering" or micro-crystals, the concentration is too high (supersaturated).

Visualizing the Solubility Trap:

SolubilityWorkflow Powder O-Et-DL-Tyr Powder DirectMedia Direct to Media (pH 7.4) Powder->DirectMedia DMSO Dissolve in 100% DMSO or 0.1M HCl Powder->DMSO Precipitation Precipitation (False Toxicity) DirectMedia->Precipitation pI Aggregation Dilution Dilute 1:10 in Warm PBS DMSO->Dilution Filter 0.22 µm Filter (Remove Crystals) Dilution->Filter CellAdd Add to Cells (Final < 1% DMSO) Filter->CellAdd

Caption: Figure 1. Preventing false cytotoxicity caused by isoelectric precipitation. Direct addition to neutral media causes crystal formation that mimics cell death.

Part 2: Mechanistic Troubleshooting (The "Real" Toxicity)

Problem: "The compound is soluble, but cells are dying at concentrations that should be safe (e.g., 50–100 µM)."

Diagnosis: You are dealing with Transport Starvation or Racemic Stress . Since you are using the DL -mixture, you are introducing two distinct stressors:

  • L-Isomer: Competes with native L-Tyrosine for the LAT1 (SLC7A5) transporter. If your media is low in Tyrosine (e.g., standard DMEM), O-Et-Tyr blocks the entry of the essential nutrient L-Tyr, starving the cell.

  • D-Isomer: Mammalian cells cannot easily metabolize D-amino acids. They accumulate, causing osmotic stress, or are oxidized by D-Amino Acid Oxidase (DAAO) (present in kidney/liver lines like HEK293 or HepG2), generating Hydrogen Peroxide (

    
    ).
    
FAQ: Is it Misincorporation or Starvation?
FeatureTransport Starvation (LAT1 Competition) Protein Misincorporation
Primary Cause O-Et-Tyr blocks L-Tyr entry.tRNA synthetase loads O-Et-Tyr instead of L-Tyr.
Time to Toxicity Fast (6–12 hours).Slow (24–48 hours, requires protein turnover).
Rescue Method Supplementing excess L-Tyrosine (10x).Supplementing excess L-Tyrosine (100x).
Cell Type High LAT1 expressers (Cancer lines).High protein synthesizers (CHO, Hybridoma).
Protocol 2: The "Rescue" Competition Assay

To confirm if toxicity is specific or off-target, you must perform a competition assay.

  • Control Wells: Media + O-Et-DL-Tyr (

    
     concentration).
    
  • Rescue Wells: Media + O-Et-DL-Tyr (

    
    ) + 1 mM L-Tyrosine  (add extra L-Tyr).
    
  • Result Interpretation:

    • Viability Restored: The toxicity is mechanism-based (competitive inhibition of LAT1 or Tyrosinase).

    • Viability Low: The toxicity is off-target (membrane disruption, D-isomer oxidative stress, or chemical impurity).

Pathway Visualization: The Dual Toxicity Mechanism

ToxicityPathways cluster_L L-Isomer Effects cluster_D D-Isomer Effects Compound O-Ethyl-DL-Tyrosine (Extracellular) LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 Entry Compete Competes with Native L-Tyr LAT1->Compete DAAO D-AA Oxidase (Kidney/Liver Cells) LAT1->DAAO If D-iso enters Starvation L-Tyr Starvation (Growth Arrest) Compete->Starvation Misincorp tRNA Loading Error (Protein Misfolding) Compete->Misincorp High Conc. ROS H2O2 Generation (Oxidative Stress) DAAO->ROS

Caption: Figure 2. Mechanisms of cytotoxicity. L-isomers cause starvation or misfolding; D-isomers generate ROS in DAAO-positive cells.

Part 3: Assay Interference (The "False Negative")

Problem: "I am using MTT/WST-8 assays, and the results are not reproducible."

Root Cause: Tyrosine analogs are reducing agents. They can chemically reduce tetrazolium salts (MTT) to formazan without live cells, or conversely, the oxidative stress generated by the D-isomer can interfere with mitochondrial reductase activity.

Recommendation: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or LDH release assay . These are independent of cellular redox potential and provide a more accurate readout of membrane integrity and metabolic health for this specific class of compounds.

Part 4: Summary of Recommendations

  • Switch Isomers: If possible, switch from DL -Tyrosine to pure L -Tyrosine analog. The D-isomer contributes to "racemic burden" (osmotic/oxidative stress) without contributing to the specific biological activity you likely want (tyrosinase inhibition or protein synthesis).

  • Check Solubility: Always pre-dissolve in DMSO/HCl and filter. Never add powder directly to media.

  • Validate with Rescue: Always run a "+ Excess L-Tyr" control to prove the effect is specific.

  • Buffer the pH: Tyrosine analogs can alter intracellular pH. Ensure your media has adequate HEPES buffering (25 mM) if using high concentrations (>500 µM).

References

  • Rodgers, K. J. (2014). Non-protein amino acids and neurodegeneration: The enemy within.[1] Experimental Neurology, 253, 192–196.[1]

    • Context: Establishes the mechanism of amino acid analog toxicity via protein misincorpor
  • Solano, F. (2018).[2] On the Metal Cofactor in the Tyrosinase Family. International Journal of Molecular Sciences, 19(2), 633.

    • Context: Details the interaction of tyrosine analogs with the tyrosinase active site and potential for oxidative stress generation (suicide inactiv
  • Sigma-Aldrich. (n.d.). L-Tyrosine Solubility and Stability in Cell Culture.[3]

    • Context: Provides physicochemical data on tyrosine solubility limits and pH dependence, critical for the "Precipit
  • Scalise, M., et al. (2018). The Amino Acid Transporter SLC7A5 (LAT1): A Novel Therapeutic Target in Cancer. Frontiers in Chemistry, 6, 243.

    • Context: Explains the competitive transport mechanism (LAT1) where analogs starve cells of essential L-Tyrosine.

Sources

Technical Support Center: Optimizing O-Ethyl-DL-Tyrosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of O-Ethyl-DL-tyrosine synthesis Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Introduction: The "Yield Gap" in Tyrosine Alkylation

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic "Yield Gap" associated with tyrosine derivatives. The synthesis of O-Ethyl-DL-tyrosine presents a specific chemoselective challenge: the competition between the phenolic hydroxyl group (O-alkylation) and the amino group (N-alkylation).

In standard Williamson ether syntheses, direct alkylation often results in a mixture of O-ethyl, N-ethyl, and N,O-diethyl products, capping isolated yields at ~30-40%. To bridge the gap to >80% yield, we must move beyond simple base catalysis and employ chelation-controlled selectivity .

This guide is structured into three troubleshooting modules designed to diagnose and resolve yield-limiting factors.

Module 1: Selectivity & The Copper(II) Complex Method

Issue: "I am getting significant amounts of N-ethylated byproducts."

Root Cause: The amino group (


) is nucleophilic and competes with the phenoxide (

) for the alkylating agent.

The Solution: The Copper(II) Chelation Protocol . By forming a copper complex, you effectively "mask" the amino and carboxyl groups, leaving only the phenolic hydroxyl available for alkylation. This is the gold standard for high-yield O-alkylation of amino acids.

Protocol: Chelation-Controlled Synthesis
StepActionMechanistic Insight
1. Complexation Dissolve DL-Tyrosine in 2N NaOH. Add CuSO₄[1]·5H₂O solution slowly. Adjust pH to ~9.Cu²⁺ coordinates with the amine (

) and carboxyl (

) groups, forming a stable, inert chelate ring.
2. Alkylation Add Ethyl Bromide (EtBr) or Diethyl Sulfate in excess (1.2–1.5 eq). Heat to 60°C.The phenol group remains uncoordinated and free. Under basic conditions, it becomes a phenoxide nucleophile, reacting exclusively with EtBr.
3. Decomplexation Filter the solid complex. Wash with water.[2][3][4][5] Resuspend in dilute HCl or treat with EDTA.Acidification or chelation with EDTA breaks the Cu-Amino Acid bond, releasing the free O-Ethyl-DL-tyrosine.
Visualization: The Chelation Pathway

CopperPathway Tyr DL-Tyrosine (Starting Material) Complex Cu-Tyr Complex (N/COO- Protected) Tyr->Complex Chelation Cu CuSO4 / NaOH (Masking Agent) Cu->Complex AlkylatedComplex O-Ethyl-Cu-Complex (Selective Reaction) Complex->AlkylatedComplex Selective O-Alkylation EtBr Ethyl Bromide (Alkylation) EtBr->AlkylatedComplex Product O-Ethyl-DL-Tyrosine (Target >80% Yield) AlkylatedComplex->Product Decomplexation Deprotect HCl / EDTA (Workup) Deprotect->Product

Figure 1: The Copper(II) protection strategy ensures the alkylating agent targets only the phenol group, preventing N-alkylation side reactions.

Module 2: Reaction Stalling & Conversion

Issue: "The reaction has stalled, and I still have unreacted Tyrosine."

Root Cause: This is often a phase-transfer or solubility issue.[6] Tyrosine is zwitterionic and poorly soluble in organic solvents, while Ethyl Bromide is immiscible with water.

Troubleshooting Matrix:

VariableRecommendationWhy?
Solvent System Water/Alcohol (1:1) or DMF If using the Copper method, water/methanol is ideal. If using direct alkylation, DMF solubilizes the phenoxide better than water.
Temperature 60°C - 80°C Since you are using DL -tyrosine, racemization is not a concern. You can push the temperature higher than with L-tyrosine to drive the reaction, but avoid boiling off the Ethyl Bromide (bp 38°C). Use a reflux condenser.
Alkylation Agent Ethyl Iodide (EtI) EtI is more reactive than EtBr. If conversion is low with EtBr, switch to EtI or add a catalytic amount of KI (Finkelstein condition) to generate EtI in situ.
Stoichiometry Excess Reagent (2-3 eq) Ethyl halides are volatile and prone to hydrolysis in base. You must add them in portions or excess to account for "sacrificial" loss.

Module 3: Purification & Isolation (The "Crash Out")

Issue: "I cannot crystallize the product; it remains in the aqueous layer or oils out."

Root Cause: O-Ethyl-DL-tyrosine is an amino acid. Its solubility is highly pH-dependent. If you do not hit the Isoelectric Point (pI) precisely, it will remain soluble as a salt.

The Fix: Isoelectric Precipitation

  • Calculate pI: The phenolic pKa is gone (blocked by ethyl group).

    • Carboxyl

      
      
      
    • Amine

      
      
      
    • Target pI:

      
      
      
  • Procedure:

    • After decomplexation (removing Copper), you likely have an acidic solution (if HCl was used).

    • Slowly add 2N NaOH or Ammonia while monitoring with a calibrated pH meter.

    • Critical Step: As you approach pH 5.5 - 6.0 , the product is least soluble. Cool the solution to 4°C. The product should precipitate as a white solid.

  • Desalting: If the product "oils out" instead of crystallizing, it often indicates high salt content (NaCl/Na₂SO₄) from neutralization.

    • Remedy: Dissolve the oil in hot ethanol (product is soluble, salts are not). Filter off the salts, then cool/concentrate the ethanol to crystallize.

Visual Troubleshooting Logic

Troubleshooting Start Problem: Low Yield CheckType Is the impurity N-alkylated? Start->CheckType YesN YES: Selectivity Issue CheckType->YesN N-Ethyl detected NoN NO: Conversion/Isolation Issue CheckType->NoN Clean but low mass Sol1 Switch to Copper(II) Method (See Module 1) YesN->Sol1 CheckSM Is Starting Material left? NoN->CheckSM YesSM YES: Reaction Stalled CheckSM->YesSM NoSM NO: Product lost in workup CheckSM->NoSM Sol2 1. Increase Temp (Reflux) 2. Switch EtBr -> EtI 3. Add Phase Transfer Cat. YesSM->Sol2 Sol3 1. Check pH (Target 5.6) 2. Ethanol Recrystallization 3. Check filtrate for Cu NoSM->Sol3

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Sulfate instead of Ethyl Bromide? A: Yes. Diethyl sulfate is a powerful ethylating agent and often reacts faster than ethyl bromide. However, it is more toxic and harder to remove if unreacted. If using the Copper method, Diethyl sulfate is excellent because the high reactivity helps drive the reaction at lower temperatures.

Q: My product has a blue/green tint. What is this? A: This is residual Copper. It is toxic to biological assays.

  • Fix: Dissolve the product in dilute HCl, then reprecipitate by adjusting pH to 5.6. Alternatively, pass the solution through a Chelex-100 resin column to scavenge trace copper ions before final crystallization.

Q: Why does the "Direct Method" (NaOH/DMSO) give me low yield? A: While patents (e.g., US3412138A) suggest this works, DMSO is a polar aprotic solvent that enhances the nucleophilicity of both the phenoxide and the amine. Without the copper shield, the amine is highly aggressive, leading to significant N-alkylation. The Copper method is superior for purity.

References

  • Selective O-Alkylation of Tyrosine. Journal of Organic Chemistry. (Discusses the fundamental selectivity challenges and metal-mediated protection).

  • Synthesis of O-alkyltyrosine (Patent US3412138A). Google Patents. (Describes the direct alkylation method in DMSO, useful for comparison of yield and selectivity).

  • Isoelectric Points of Amino Acids. Master Organic Chemistry. (Fundamental data for calculating the pI for purification steps).

  • Copper(II) Coordination Polymer with Tyrosine. MDPI. (Provides structural validation of the Copper-Tyrosine complex used in the protection step).

Sources

Validation & Comparative

A Researcher's Guide to Isomer Confirmation: Identifying O-Ethyl-DL-tyrosine with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of chemical synthesis and drug development, absolute certainty in molecular structure is not just a goal; it is a prerequisite for safety, efficacy, and reproducibility. The synthesis of specialized amino acid derivatives like O-Ethyl-DL-tyrosine is a case in point. While appearing straightforward, the ethylation of tyrosine can lead to a mixture of positional isomers, primarily the desired O-ethylated product, alongside potential N-ethylated and C-ethylated impurities. Mass spectrometry can confirm the correct mass, but it cannot definitively distinguish these isomers. For that, we turn to the unparalleled resolving power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive, technically-grounded framework for using ¹H and ¹³C NMR to unequivocally confirm the identity of O-Ethyl-DL-tyrosine. We will explore the theoretical underpinnings of why NMR is the ideal tool for this challenge, provide a detailed experimental protocol, and, most critically, compare the expected spectral data of O-Ethyl-DL-tyrosine with its isomeric alternatives, supported by data from model compounds.

The Isomeric Conundrum: O- vs. N- vs. C-Ethylation

The core analytical challenge lies in pinpointing the exact location of the ethyl group on the tyrosine backbone. The three most likely products of an ethylation reaction are:

  • O-Ethyl-DL-tyrosine (The Target): Ethylation occurs on the phenolic hydroxyl group.

  • N-Ethyl-DL-tyrosine (Impurity): Ethylation occurs on the alpha-amino group.

  • C-Ethyl-DL-tyrosine (Impurity): Ethylation occurs directly on the aromatic ring.

Each of these isomers will produce a unique NMR fingerprint. The chemical shift of the ethyl group's protons and carbons is exquisitely sensitive to its electronic environment, providing the key to differentiating these structures.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust experimental setup is the foundation of reliable structural confirmation. The following protocol is designed to yield high-quality ¹H and ¹³C NMR spectra suitable for detailed analysis.

Workflow for NMR-based Structural Confirmation

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation A Accurately weigh 5-10 mg of sample B Dissolve in 0.6 mL of DMSO-d6 A->B C Add TMS as internal standard (0 ppm) B->C D Transfer to 5 mm NMR tube C->D E Insert sample into spectrometer (≥400 MHz) D->E F Lock, tune, and shim E->F G Acquire ¹H NMR spectrum F->G H Acquire proton-decoupled ¹³C NMR spectrum G->H I Process spectra (FT, phasing, baseline correction) H->I J Calibrate chemical shifts to TMS I->J K Assign signals based on chemical shift, integration, and multiplicity J->K L Compare experimental data to predicted values for all isomers K->L

Caption: A streamlined workflow for the confirmation of O-Ethyl-DL-tyrosine identity via NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of your synthesized compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many amino acid derivatives and helps in observing exchangeable protons (like -NH₂ and -COOH).[1]

    • Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm).

    • Transfer the final solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • After inserting the sample, the instrument should be locked on the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will render each unique carbon signal as a singlet, simplifying the spectrum.[2]

Spectral Data Comparison: The Moment of Truth

The definitive identification of O-Ethyl-DL-tyrosine is achieved by comparing its spectrum to the predicted spectra of its isomers. The most telling signals are those of the ethyl group's methylene (-CH₂-) and methyl (-CH₃) moieties.

¹H NMR Comparative Data (Predicted, in DMSO-d₆)

The chemical shift of the methylene protons is highly diagnostic. Protons attached to a carbon bonded to an electronegative atom like oxygen are "deshielded" and appear at a lower field (higher ppm value).[3]

Proton Assignment O-Ethyl-DL-tyrosine (Expected δ) N-Ethyl-DL-tyrosine (Predicted δ) C-Ethyl-DL-tyrosine (Predicted δ) Key Differentiator
-CH₂- (Ethyl) ~4.0 ppm (quartet) ~2.7-3.1 ppm (quartet)~2.6 ppm (quartet)The strong deshielding by oxygen in the O-ethyl isomer pushes the -CH₂- signal significantly downfield.
-CH₃ (Ethyl) ~1.3 ppm (triplet)~1.1 ppm (triplet)~1.2 ppm (triplet)Less diagnostic, but will show coupling to the adjacent -CH₂- group.
Aromatic Protons ~7.1 & 6.9 ppm (doublets)~7.1 & 6.7 ppm (doublets)~7.0-7.2 ppm (multiplet)The pattern may change slightly, especially for the C-ethyl isomer.
α-CH ~4.0-4.3 ppm (multiplet)[4]~3.8-4.1 ppm (multiplet)~4.0-4.3 ppm (multiplet)[4]Overlap with the ethoxy -CH₂- is possible in the target molecule.
β-CH₂ ~3.0-3.2 ppm (multiplet)[5]~3.0-3.2 ppm (multiplet)~3.0-3.2 ppm (multiplet)Generally consistent across isomers.

Justification from model compounds:

  • Ethoxybenzene: The -O-CH₂- protons appear around 4.0 ppm.[6]

  • N-Ethylaniline: The -N-CH₂- protons are found around 3.1 ppm.[7][8]

  • Ethylbenzene: The -Ar-CH₂- protons resonate near 2.6 ppm.[9][10]

¹³C NMR Comparative Data (Predicted, in DMSO-d₆)

Similar to ¹H NMR, the chemical shift of the methylene carbon is the most informative signal in the ¹³C spectrum. Carbons bonded to highly electronegative atoms are significantly deshielded.[11]

Carbon Assignment O-Ethyl-DL-tyrosine (Expected δ) N-Ethyl-DL-tyrosine (Predicted δ) C-Ethyl-DL-tyrosine (Predicted δ) Key Differentiator
-CH₂- (Ethyl) ~63 ppm ~40-45 ppm~28 ppmThe -CH₂- carbon attached to oxygen is uniquely downfield.
-CH₃ (Ethyl) ~15 ppm~15 ppm~16 ppmNot a primary point of differentiation.
C-O (Aromatic) ~157 ppm ~156 ppm[5]~135-140 ppmThe C-O shift is a strong secondary confirmation point.
α-C ~55 ppm[5]~60-65 ppm~55 ppm[5]N-alkylation can shift the alpha-carbon downfield.
β-C ~36 ppm[5]~36 ppm~36 ppmUnlikely to change significantly.
C=O (Carboxyl) ~172 ppm[5]~172 ppm~172 ppmShould remain consistent.

Justification from model compounds:

  • Ethoxybenzene: The -O-CH₂- carbon is at ~63 ppm.

  • N-Ethylaniline: The -N-CH₂- carbon is at ~38 ppm.

  • Ethylbenzene: The -Ar-CH₂- carbon is at ~29 ppm.

Visualizing the Decisive Chemical Shifts

G cluster_HNMR ¹H NMR Key Signals (ppm) cluster_CNMR ¹³C NMR Key Signals (ppm) HNMR O-Ethyl ~4.0 ppm | N-Ethyl ~3.1 ppm | C-Ethyl ~2.6 ppm CNMR O-Ethyl ~63 ppm | N-Ethyl ~42 ppm | C-Ethyl ~28 ppm Structure O-Ethyl-DL-tyrosine -O-CH₂-CH₃ Structure:f1->HNMR -CH₂- Proton Structure:f1->CNMR -CH₂- Carbon

Caption: Diagnostic ¹H and ¹³C NMR chemical shifts for the ethyl methylene group.

Conclusion: A Verdict Backed by Data

By leveraging the predictive power of NMR spectroscopy, the structural identity of O-Ethyl-DL-tyrosine can be confirmed with a high degree of confidence. The key lies in a comparative analysis, focusing on the distinct downfield chemical shifts of the ethyl group's methylene protons (~4.0 ppm) and carbon (~63 ppm). These signals, directly resulting from the deshielding effect of the phenolic oxygen, serve as an unambiguous signature that distinguishes the desired O-ethylated product from its N- and C-ethylated isomers. This analytical rigor is essential for advancing research and development where molecular precision is non-negotiable.

References

  • S. Kingston, R. D. Farrant, J. C. Lindon, P. C. Driscoll. (2001). NMR analysis of L-tyrosine hydrochloride. ResearchGate. Available: [Link]

  • S. Kingston, R. D. Farrant, J. C. Lindon, P. C. Driscoll. (2001). 13C NMR spectrum of L-tyrosine hydrochloride. ResearchGate. Available: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available: [Link]

  • Jadav, H. et al. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. Available: [Link]

  • PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride. National Center for Biotechnology Information. Available: [Link]

  • Chemistry LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available: [Link]

  • ATB (Automated Topology Builder). (n.d.). L-(-)-Tyrosine. The University of Queensland. Available: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry. Available: [Link]

  • ATB (Automated Topology Builder). (n.d.). Structure and Dynamic Properties of Solid l-Tyrosine-Ethylester as Seen by 13C MAS NMR. The University of Queensland. Available: [Link]

  • ATB (Automated Topology Builder). (n.d.). Ethylphenylether. The University of Queensland. Available: [Link]

  • SpectraBase. (n.d.). L-Tyrosine, N-trifluoroacetyl-, ethyl ester. Wiley. Available: [Link]

  • ATB (Automated Topology Builder). (n.d.). N-Ethylaniline. The University of Queensland. Available: [Link]

  • PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information. Available: [Link]

  • Taylor & Francis Online. (n.d.). An investigation by N.M.R. spectroscopy of the dependence on internal motion of the orientational ordering of ethoxybenzene and 4-fluoroethoxybenzene when dissolved in a nematic solvent. Taylor & Francis Online. Available: [Link]

  • OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. OpenStax. Available: [Link]

Sources

A Comparative In Vitro Analysis of O-Ethyl-DL-tyrosine and L-tyrosine as Dopamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro comparison of O-Ethyl-DL-tyrosine against the natural precursor, L-tyrosine, for dopamine synthesis. Designed for researchers in neuroscience and drug development, this document outlines the mechanistic rationale, a complete experimental workflow, and detailed protocols to rigorously evaluate the potential of O-Ethyl-DL-tyrosine as a novel dopamine pro-drug or precursor.

Introduction: The Rationale for Tyrosine Analogs

Dopamine is a critical catecholamine neurotransmitter that governs motor control, motivation, and reward. Its synthesis in dopaminergic neurons begins with the amino acid L-tyrosine.[1] The enzyme tyrosine hydroxylase (TH) catalyzes the rate-limiting step, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently decarboxylated to form dopamine.[2][3]

Given that tyrosine hydroxylase is not fully saturated under normal physiological conditions, supplementing with L-tyrosine can potentially increase the rate of dopamine synthesis.[4] This has led to its investigation for improving cognitive function under demanding situations.[5] However, the transport of L-tyrosine across cellular membranes via the large neutral amino acid (LNAA) transporter can be a limiting factor, creating competition with other amino acids.[6]

This limitation drives the exploration of tyrosine analogs, such as O-Ethyl-DL-tyrosine. The primary hypothesis is that modifying the phenolic hydroxyl group—a key site for enzymatic action—could alter the molecule's properties. An ethyl ether modification might enhance lipophilicity, potentially improving membrane permeability, or protect the molecule from peripheral metabolism, effectively creating a pro-drug. Once inside the cell, the analog would require enzymatic cleavage of the ethyl group to yield L-tyrosine, which could then enter the canonical dopamine synthesis pathway. This guide provides the experimental blueprint to test this hypothesis directly against the gold standard, L-tyrosine.

Mechanistic Pathways for Dopamine Synthesis

The conversion of a precursor to dopamine is a multi-step enzymatic process. Below are the established and hypothesized pathways for L-tyrosine and O-Ethyl-DL-tyrosine.

Canonical Pathway: L-Tyrosine

L-tyrosine is actively transported into the neuron. In the cytoplasm, it is hydroxylated by tyrosine hydroxylase (TH) to form L-DOPA. This is the regulated, rate-limiting step in catecholamine synthesis.[2][7] L-DOPA is then rapidly converted to dopamine by DOPA decarboxylase (DDC).[8][9]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm L_Tyr_ext L-Tyrosine L_Tyr_int L-Tyrosine L_Tyr_ext->L_Tyr_int LNAA Transporter L_DOPA L-DOPA L_Tyr_int->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC)

Caption: Canonical dopamine synthesis pathway from L-tyrosine.

Hypothesized Pathway: O-Ethyl-DL-tyrosine

O-Ethyl-DL-tyrosine is a racemic mixture, meaning it contains both D- and L-isomers. As enzymatic processes are stereospecific, it is presumed that only the O-Ethyl-L-tyrosine isomer could be biologically active. For it to serve as a dopamine precursor, it must first be converted back to L-tyrosine via an intracellular de-ethylation step, likely catalyzed by a cytochrome P450 enzyme or another etherase. If this conversion is efficient, the resulting L-tyrosine pool would supplement the canonical pathway.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm O_Ethyl_Tyr_ext O-Ethyl-DL-Tyrosine O_Ethyl_L_Tyr_int O-Ethyl-L-Tyrosine O_Ethyl_Tyr_ext->O_Ethyl_L_Tyr_int Amino Acid Transporter L_Tyr_int L-Tyrosine O_Ethyl_L_Tyr_int->L_Tyr_int De-ethylation (e.g., CYP450) (Hypothesized Step) L_DOPA L-DOPA L_Tyr_int->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC)

Caption: Hypothesized pro-drug pathway for O-Ethyl-L-tyrosine.

Experimental Design and Workflow

To objectively compare these precursors, a controlled in vitro experiment is essential. The rat pheochromocytoma cell line, PC12, is an exemplary model as it synthesizes, stores, and releases dopamine, making it highly relevant for this investigation.[10][11]

The workflow is designed to assess both the efficacy of dopamine production and any potential cytotoxicity associated with the compounds.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results culture Culture PC12 Cells (Protocol 1) plate Plate Cells in 96-well Plates culture->plate treat Treat with Precursors (L-Tyrosine vs. O-Ethyl-DL-Tyrosine) Dose-Response & Time-Course (Protocol 2) plate->treat collect Collect Supernatant & Cell Lysate (Protocol 3) treat->collect hplc Dopamine Quantification (HPLC-ED) (Protocol 4) collect->hplc mtt Assess Cell Viability (MTT Assay) (Protocol 5) collect->mtt data Data Comparison & Interpretation hplc->data mtt->data

Caption: End-to-end experimental workflow for precursor comparison.

Detailed Experimental Protocols

Adherence to validated protocols is critical for reproducibility and trustworthiness. The following sections provide step-by-step methodologies.

Protocol 1: PC12 Cell Culture
  • Materials: PC12 cell line (ATCC® CRL-1721™), F-12K Medium, Horse Serum, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Collagen Type IV-coated flasks/plates.

  • Culture Medium: Prepare F-12K medium supplemented with 2.5% FBS, 15% horse serum, and 1% Penicillin-Streptomycin.

  • Maintenance: Culture cells in Collagen Type IV-coated T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80% confluency, gently dislodge them by trituration. Avoid using trypsin. Split cells at a 1:3 to 1:6 ratio.

  • Plating for Experiments: Seed PC12 cells into collagen-coated 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[11] Allow cells to adhere overnight before treatment.

Protocol 2: Precursor Treatment
  • Stock Solutions: Prepare 100 mM stock solutions of L-tyrosine and O-Ethyl-DL-tyrosine in a suitable vehicle (e.g., 0.1 M HCl, then diluted in media). Ensure complete dissolution.

  • Dose-Response: Prepare serial dilutions of each precursor in culture medium to achieve final concentrations ranging from 10 µM to 1000 µM. A vehicle-only control group is mandatory.

  • Time-Course: For a fixed, effective concentration (determined from the dose-response experiment), treat cells and collect samples at multiple time points (e.g., 6, 12, 24, and 48 hours).

  • Application: Remove the overnight culture medium from the 96-well plates and replace it with 100 µL of the medium containing the respective precursor concentrations or vehicle control.

Protocol 3: Sample Collection
  • Supernatant: After the incubation period, carefully collect the culture medium (supernatant) from each well. This fraction contains released dopamine.

  • Stabilization: Immediately add an antioxidant stabilizer (e.g., a final concentration of 0.1 M perchloric acid) to the collected supernatant to prevent catecholamine degradation.

  • Cell Lysate: Wash the remaining cells in the wells once with ice-cold PBS. Then, add 50 µL of a lysis buffer (e.g., 0.1 M perchloric acid) to each well to lyse the cells. This fraction contains intracellular dopamine.

  • Storage: Centrifuge both supernatant and lysate samples at 14,000 x g for 10 minutes at 4°C to pellet debris. Collect the cleared liquid and store at -80°C until HPLC analysis.

Protocol 4: Dopamine Quantification by HPLC

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive method for quantifying catecholamines. Alternatively, HPLC with fluorescence detection after derivatization can be used.[12][13]

  • System: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) and an electrochemical or fluorescence detector.[13]

  • Mobile Phase: A common mobile phase consists of a potassium or sodium phosphate buffer (e.g., 50 mM, pH 2.3-3.0) with an ion-pairing agent and an organic modifier like methanol.[13]

  • Standard Curve: Prepare a standard curve of dopamine (and its metabolites like DOPAC and HVA, if desired) with known concentrations (e.g., from 1 ng/mL to 100 ng/mL) to enable absolute quantification.

  • Analysis: Inject 20 µL of the prepared samples (from Protocol 3) into the HPLC system.

  • Quantification: Identify the dopamine peak based on its retention time compared to the standard. Quantify the concentration by integrating the peak area and interpolating from the standard curve.

Protocol 5: Cell Viability Assay (MTT)

This protocol is run in parallel on a separate plate prepared under identical conditions to ensure that observed changes in dopamine are not due to cytotoxicity.

  • Treatment: After the precursor treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Dose-Dependent Dopamine Production (at 24 hours)

Precursor Concentration (µM) L-Tyrosine (ng Dopamine/10⁶ cells) O-Ethyl-DL-Tyrosine (ng Dopamine/10⁶ cells)
0 (Vehicle) Baseline ± SD Baseline ± SD
10 Value ± SD Value ± SD
50 Value ± SD Value ± SD
100 Value ± SD Value ± SD
250 Value ± SD Value ± SD
500 Value ± SD Value ± SD

| 1000 | Value ± SD | Value ± SD |

Table 2: Cell Viability (MTT Assay at 48 hours)

Precursor Concentration (µM) L-Tyrosine (% Viability vs. Control) O-Ethyl-DL-Tyrosine (% Viability vs. Control)
100 Value ± SD Value ± SD
500 Value ± SD Value ± SD

| 1000 | Value ± SD | Value ± SD |

Interpretation:

  • Efficacy: A significant, dose-dependent increase in dopamine above baseline indicates that the compound serves as an effective precursor. Compare the maximal dopamine levels (Emax) and the concentration required to reach 50% of the maximum effect (EC50) for both compounds.

  • Potency: If O-Ethyl-DL-tyrosine produces a similar effect to L-tyrosine but at a lower concentration, it is more potent.

  • Cytotoxicity: A significant decrease in cell viability (e.g., below 80%) at a given concentration would be a confounding factor, suggesting that the observed effects on dopamine may be influenced by cellular stress or death.[14]

Conclusion and Future Directions

This guide provides a robust framework for the in vitro evaluation of O-Ethyl-DL-tyrosine as a dopamine precursor. The experimental design is structured to yield clear, interpretable data on both efficacy and safety.

  • If O-Ethyl-DL-tyrosine effectively increases dopamine levels without significant cytotoxicity, it warrants further investigation. Future studies could include:

    • Metabolic Analysis: Using mass spectrometry to confirm the intracellular conversion of O-Ethyl-L-tyrosine to L-tyrosine.

    • Isomer Specificity: Synthesizing and testing the pure O-Ethyl-L-tyrosine and O-Ethyl-D-tyrosine isomers separately to confirm the stereospecificity of the pathway.

    • Enzyme Kinetics: Using purified tyrosine hydroxylase in a cell-free assay to determine if O-Ethyl-L-tyrosine is a direct substrate, an inhibitor, or requires conversion.

  • If O-Ethyl-DL-tyrosine fails to increase dopamine, it suggests that either it is not efficiently transported into the cells or the intracellular de-ethylation step is a significant bottleneck, rendering it an ineffective pro-drug in this model system.

By following this comprehensive guide, researchers can generate the critical data needed to determine the viability of O-Ethyl-DL-tyrosine as a tool for modulating dopamine synthesis.

References

  • LabMe. (2023). L-Tyrosine: Does It Really Increase Dopamine In The Brain?[Link]

  • Jongkees, B. J., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv. [Link]

  • Caring Sunshine. Relationship: Dopamine and l-tyrosine. [Link]

  • MDPI. (2021). A Novel Method for Creating a Synthetic L-DOPA Proteome and In Vitro Evidence of Incorporation. [Link]

  • Daubner, S. C., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry. [Link]

  • Klapetek, A., et al. (2019). Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not updating. Neuropsychologia. [Link]

  • ResearchGate. The dopamine synthesis initiates from tyrosine...[Link]

  • Daubner, S. C., et al. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics. [Link]

  • AK Lectures. (2015). Catecholamine Biosynthesis from Tyrosine. YouTube. [Link]

  • ResearchGate. (2019). Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not updating. [Link]

  • Milusheva, E. A., et al. (2018). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Neurochemical Research. [Link]

  • Li, Y., et al. (2015). A rapid method for the determination of dopamine in porcine muscle by pre-column derivatization and HPLC with fluorescence detection. Iranian Journal of Pharmaceutical Research. [Link]

  • Szigetvari, P. D., et al. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders. Neurochemistry International. [Link]

  • Gordon, M. A., et al. (2007). Tyrosine hydroxylase activity is regulated by two distinct dopamine-binding sites. Journal of Neurochemistry. [Link]

  • Wang, Y., et al. (2014). Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. Neural Regeneration Research. [Link]

  • Mueller, M., et al. (2012). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear Medicine and Biology. [Link]

  • MDPI. (2022). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). [Link]

  • DergiPark. (2020). A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions. [Link]

  • Journal of Nuclear Medicine. (1999). Synthesis and Radiopharmacology of O-(2-[18F]fluoroethyl)-L-Tyrosine for Tumor Imaging. [Link]

  • Wikipedia. Tyrosine hydroxylase. [Link]

  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. [Link]

  • Szigetvari, P. D., et al. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria and tyrosinemia type 1. bioRxiv. [Link]

  • Gatorade Sports Science Institute. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance?[Link]

  • Spandidos Publications. (2015). Protective and reversal effects of conserved dopamine neurotrophic factor on PC12 cells following 6-hydroxydopamine administration. [Link]

  • Wikipedia. Fluoroethyl-L-tyrosine (18F). [Link]

  • Medigraphic. (2013). Validation of analytical method for dopamine determination by high-performance liquid chromatography. [Link]

  • Journal of the American Chemical Society. (2020). Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. [Link]

  • ResearchGate. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells.... [Link]

  • MDPI. (2023). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. [Link]

  • bioRxiv. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells.... [Link]

  • van de Rest, O., et al. (2017). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro. [Link]

  • ResearchGate. (2015). A rapid method for the determination of dopamine in porcine muscle.... [Link]

  • ResearchGate. (2019). In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation.... [Link]

  • DergiPark. (2021). Dopamine Detection from PC12 Cells with a Carbon-fiber Microelectrode Controlled by a Homemade System. [Link]

  • Wiley Analytical Science. (2023). Sensitive HPLC method for dopamine and serotonin metabolites.... [Link]

  • NCBI. (2005). O-(2-[18F]Fluoroethyl)-L-tyrosine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Chemical Communications. (2019). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation.... [Link]

  • Mojtabavi, S., et al. (2020). Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1. RSC Advances. [Link]

  • ACS Chemical Neuroscience. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. [Link]

Sources

A Comparative Analysis of O-Ethyl-DL-tyrosine and N-Acetyl-L-tyrosine Bioavailability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of enhancing the systemic delivery of L-tyrosine, a critical precursor to key neurotransmitters and hormones, various derivatives have been synthesized. Among these, O-Ethyl-DL-tyrosine and N-Acetyl-L-tyrosine (NALT) have emerged as subjects of interest for researchers in neuroscience, pharmacology, and drug development. This guide provides an in-depth comparative analysis of the bioavailability of these two compounds, moving beyond theoretical advantages to dissect the experimental evidence that dictates their efficacy as L-tyrosine prodrugs.

Introduction: The Rationale for Tyrosine Prodrugs

L-tyrosine, an essential amino acid, is the metabolic precursor to catecholamines such as dopamine, norepinephrine, and epinephrine, as well as thyroid hormones.[1] Its therapeutic and supplemental use is aimed at supporting cognitive function, particularly under stressful conditions. However, L-tyrosine's relatively low aqueous solubility can limit its formulation and administration, prompting the development of more soluble derivatives like O-Ethyl-DL-tyrosine and N-Acetyl-L-tyrosine. The central hypothesis underpinning the development of these prodrugs is that increased solubility will translate to enhanced absorption and, consequently, greater bioavailability of L-tyrosine. This guide will critically evaluate this hypothesis for both compounds.

Chemical Structures and Properties

A fundamental understanding of the chemical modifications of these tyrosine derivatives is crucial to interpreting their metabolic fate and bioavailability.

FeatureO-Ethyl-DL-tyrosineN-Acetyl-L-tyrosine (NALT)
Chemical Structure Ether linkage at the phenolic hydroxyl groupAcetyl group attached to the amino group
Modification Site Phenolic hydroxyl groupAmino group
Chirality Racemic mixture (DL)L-enantiomer
Solubility Expected to have increased lipophilicity compared to L-tyrosineSignificantly higher water solubility than L-tyrosine

The Bioavailability Conundrum: A Tale of Two Prodrugs

Bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged. For a prodrug, the crucial endpoint is the systemic availability of the active parent drug, in this case, L-tyrosine. The journey from oral administration to systemic circulation is fraught with metabolic barriers, including intestinal absorption, first-pass metabolism in the gut wall and liver, and ultimately, enzymatic conversion to the active compound.

N-Acetyl-L-tyrosine (NALT): A Cautionary Tale of High Hopes and Low Conversion

NALT was designed with the logical premise that its superior water solubility would lead to more efficient absorption from the gastrointestinal tract.[2] However, a significant body of scientific evidence from human and animal studies paints a different picture.

The primary obstacle to NALT's efficacy is its inefficient in vivo deacetylation back into L-tyrosine. Studies in humans have consistently demonstrated that a substantial portion of orally administered NALT is not metabolized and is instead excreted unchanged in the urine. One study involving intravenous infusion of NALT in healthy volunteers reported that approximately 56% of the infused dose was excreted in the urine as unchanged NALT within four hours.[3] This inefficient conversion significantly limits the amount of L-tyrosine that becomes available to the body.

Furthermore, even when administered intravenously, bypassing the complexities of intestinal absorption, NALT has been shown to be a poor precursor to systemic L-tyrosine. An intravenous infusion of 5 grams of NALT in humans resulted in only a modest 25% increase in plasma tyrosine levels.[3]

The Causality Behind NALT's Poor Performance: The inefficiency of NALT as a tyrosine prodrug is attributed to the slow and incomplete enzymatic removal of the acetyl group. The enzymes responsible for this deacetylation, while present in the body (such as acylases), do not appear to process NALT with high efficiency.

O-Ethyl-DL-tyrosine: An Inferential Analysis in the Absence of Direct Data

Direct experimental data on the oral bioavailability of O-Ethyl-DL-tyrosine is scarce in publicly available literature. However, we can draw inferences from studies on structurally similar compounds, particularly O-(2-[18F]fluoroethyl)-L-tyrosine (FET), a widely used PET imaging agent for brain tumors.

Studies on FET have revealed that it is a substrate for the large neutral amino acid (L-type) transporter system.[4] This is a crucial piece of information, as the L-type transporter is responsible for the uptake of large neutral amino acids, including L-tyrosine, from the intestine and across the blood-brain barrier. This suggests that O-Ethyl-L-tyrosine is likely to be recognized and transported by this same system, facilitating its absorption.

However, the metabolic fate of the ethyl ether bond is a critical determinant of its bioavailability as a tyrosine prodrug. The cleavage of this ether linkage is necessary to release free L-tyrosine. This process is likely mediated by cytochrome P450 enzymes in the liver. The efficiency of this enzymatic cleavage will ultimately determine the extent to which O-Ethyl-DL-tyrosine can elevate systemic L-tyrosine levels.

It is also important to consider the presence of the D-enantiomer in the racemic mixture of O-Ethyl-DL-tyrosine. D-amino acids are generally not utilized for protein synthesis and are often metabolized differently than their L-counterparts. This could potentially lead to a lower effective dose of the L-enantiomer and the generation of unique metabolites.

Quantitative Comparison of Bioavailability Parameters

The following table summarizes the available and inferred bioavailability data for the two compounds. It is important to note that the data for O-Ethyl-DL-tyrosine is largely extrapolated.

ParameterN-Acetyl-L-tyrosine (NALT)O-Ethyl-DL-tyrosine
Primary Absorption Mechanism Passive diffusion (aided by high water solubility)Active transport via L-type amino acid transporters (inferred)
Rate-Limiting Step for Bioavailability Inefficient enzymatic deacetylationEnzymatic cleavage of the ethyl ether bond (inferred)
Conversion Efficiency to L-tyrosine Low (significant portion excreted unchanged)Unknown, dependent on hepatic enzyme activity
Urinary Excretion of Unchanged Compound High (up to 56% reported in human studies)[3]Unknown
Evidence for Increasing Plasma L-tyrosine Minimal effect observed in human studiesNo direct data available

Experimental Protocols for Bioavailability Assessment

To provide a framework for future comparative studies, we outline standardized experimental protocols for assessing the bioavailability of tyrosine derivatives.

In Vitro Caco-2 Permeability Assay

This assay is a well-established model for predicting intestinal drug absorption.

Objective: To determine the permeability of O-Ethyl-DL-tyrosine and N-Acetyl-L-tyrosine across a monolayer of human intestinal Caco-2 cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 is used as the transport medium.

  • Assay Procedure:

    • The test compound (O-Ethyl-DL-tyrosine or N-Acetyl-L-tyrosine) is added to the apical (AP) side of the Caco-2 monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess for active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of the test compound and L-tyrosine in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in a Rodent Model

This study provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compounds in a living organism.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of L-tyrosine following oral administration of O-Ethyl-DL-tyrosine and N-Acetyl-L-tyrosine in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight before dosing.

  • Dosing: The test compounds are administered orally via gavage at a predetermined dose. A control group receives an equivalent molar dose of L-tyrosine.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the administered compound and L-tyrosine are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Oral bioavailability (F%) calculated relative to an intravenous dose of L-tyrosine.

Visualizing the Metabolic Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Metabolic_Pathway cluster_NALT N-Acetyl-L-tyrosine (NALT) Pathway cluster_OET O-Ethyl-DL-tyrosine Pathway (Inferred) NALT N-Acetyl-L-tyrosine (Oral Administration) Absorption_NALT Intestinal Absorption NALT->Absorption_NALT Systemic_NALT Systemic Circulation (NALT) Absorption_NALT->Systemic_NALT Deacetylation Deacetylation (Inefficient) Systemic_NALT->Deacetylation Excretion_NALT Urinary Excretion (Unchanged NALT) Systemic_NALT->Excretion_NALT Major Pathway LTyr_from_NALT L-Tyrosine Deacetylation->LTyr_from_NALT Minor Pathway OET O-Ethyl-DL-tyrosine (Oral Administration) Absorption_OET Intestinal Absorption (L-type Transporter) OET->Absorption_OET Systemic_OET Systemic Circulation (OET) Absorption_OET->Systemic_OET Hepatic_Metabolism Hepatic Metabolism (Ether Cleavage) Systemic_OET->Hepatic_Metabolism LTyr_from_OET L-Tyrosine Hepatic_Metabolism->LTyr_from_OET Metabolites_OET Other Metabolites Hepatic_Metabolism->Metabolites_OET

Caption: Comparative metabolic pathways of NALT and O-Ethyl-DL-tyrosine.

Bioavailability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Caco2 Caco-2 Permeability Assay Papp Determine Apparent Permeability (Papp) Caco2->Papp Efflux Assess Efflux Ratio Caco2->Efflux Bioavailability Determine Oral Bioavailability (F%) Papp->Bioavailability Predictive PK_study Rodent Pharmacokinetic Study Plasma_Conc Measure Plasma Concentrations (LC-MS/MS) PK_study->Plasma_Conc PK_Params Calculate Cmax, Tmax, AUC Plasma_Conc->PK_Params PK_Params->Bioavailability

Caption: Experimental workflow for assessing bioavailability.

Conclusion and Future Directions

The available scientific evidence strongly suggests that N-Acetyl-L-tyrosine is an inefficient prodrug for increasing systemic L-tyrosine levels due to its poor conversion and high rate of urinary excretion. The initial hypothesis that its increased water solubility would lead to superior bioavailability is not supported by experimental data in humans.

The potential of O-Ethyl-DL-tyrosine as a more effective prodrug is intriguing, primarily due to its likely interaction with the L-type amino acid transport system. However, its ultimate utility hinges on the efficiency of the enzymatic cleavage of the ethyl ether bond.

For researchers and drug development professionals, this guide underscores the critical importance of empirical validation over theoretical advantages. Future research should focus on conducting direct comparative oral bioavailability studies of O-Ethyl-DL-tyrosine and L-tyrosine to definitively characterize its pharmacokinetic profile and its efficacy as a tyrosine delivery agent.

References

  • Magnusson, I., Ekman, L., Wångdahl, M., & Wahren, J. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism, 38(10), 957-961. [Link]

  • PubChem. (n.d.). Tyrosine Metabolism. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Synapse. [Link]

  • Wester, H. J., Herz, M., Weber, W., Heiss, P., Senekowitsch-Schmidtke, R., Schwaiger, M., & Stöcklin, G. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]

  • Im, H. A., Meyer, P. D., & Stegink, L. D. (1985). N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatric research, 19(6), 514–518. [Link]

Sources

Validating the biological activity of synthesized O-Ethyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocols for O-Ethyl-DL-tyrosine (O-Et-Tyr) , a non-canonical amino acid (ncAA) used primarily in genetic code expansion and enzymatic probing. Unlike native L-Tyrosine, the ethylation of the phenolic hydroxyl group blocks hydrogen bonding capability and prevents phosphorylation, making it a vital probe for studying signal transduction and protein hydrophobicity.

Critical Advisory on Stereochemistry: Your product is a DL-racemate . Biological systems (ribosomes, aminoacyl-tRNA synthetases) are stereospecific for the L-isomer . The D-isomer is generally biologically inert in translation but acts as a "dead" concentration diluent and potential weak competitive inhibitor. This guide includes specific normalization steps to account for the effective L-isomer concentration (50% of total mass).

Part 1: Chemical Identity & Quality Control (Pre-Validation)

Before biological introduction, the chemical integrity of the synthesized ncAA must be absolute. Biological failure is often misdiagnosed when the root cause is actually chemical impurity or incorrect salt forms.

Structural Verification
  • 1H-NMR (DMSO-d6): Confirm the ethyl group triplet (~1.3 ppm) and quartet (~4.0 ppm). Ensure no residual ethylating agent (e.g., ethyl bromide) remains, as alkylating agents are cytotoxic and will confound cell viability assays.

  • LC-MS (ESI+):

    • Target Mass: 209.24 Da (Monoisotopic).

    • Differentiation: You must resolve O-Et-Tyr from potential byproducts like N-ethyl-tyrosine. The retention time on a C18 column will be significantly longer for O-Et-Tyr (more hydrophobic) compared to native Tyrosine.

Solubility Protocol

O-Et-Tyr is more hydrophobic than native Tyrosine.

  • Standard: Dissolve in 50 mM NaOH or HCl to generate the salt form, then neutralize into buffer.

  • Alternative: For high concentrations (>10 mM), use DMSO. Note: Keep final DMSO concentration <0.5% in cell culture to prevent toxicity artifacts.

Part 2: Comparative Analysis

The following table contrasts O-Et-Tyr with its closest structural analogs. Use this data to benchmark your experimental expectations.

FeatureNative L-TyrosineO-Methyl-L-TyrosineO-Ethyl-DL-Tyrosine
Role Native SubstrateStructural Analog (Small)Structural Analog (Medium)
Hydroxyl Group Free (-OH)Capped (-OMe)Capped (-OEt)
H-Bond Donor YesNoNo
Steric Volume Baseline+ ~18 ų+ ~35 ų
Phosphorylation Yes (Kinase substrate)No (Inert)No (Inert)
Translation Efficiency 100% (Endogenous)High (w/ MjTyrRS)Medium (Steric drag)
Tyrosinase Activity Substrate (--> DOPA)InhibitorCompetitive Inhibitor

Part 3: Experimental Validation 1 – Genetic Code Expansion

The Gold Standard for Bio-Activity

The most rigorous test of O-Et-Tyr biological activity is its site-specific incorporation into a protein using an orthogonal translation system (OTS). This proves the molecule can cross the cell membrane, be recognized by an engineered synthetase, and pass through the ribosome.

The Mechanism

The host system (e.g., E. coli) expresses an orthogonal tRNA (tRNACUA) and a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS). The synthetase charges O-Et-Tyr onto the tRNA, which suppresses an amber stop codon (TAG) in the target gene (e.g., GFP).

GCE_Workflow cluster_0 Input cluster_1 In Vivo Processing (E. coli) NC O-Ethyl-DL-Tyr (Racemic Mix) Filter Stereo-Selection (Enzyme rejects D-form) NC->Filter RS Mutant MjTyrRS (Polyspecific) RS->Filter Catalyzes Plasmid Reporter Plasmid (GFP-TAG) Ribosome Ribosomal Translation (TAG Suppression) Plasmid->Ribosome Charge tRNA Charging (L-O-Et-Tyr-tRNA) Filter->Charge L-Isomer Only Charge->Ribosome Output Fluorescent GFP (Full Length) Ribosome->Output

Figure 1: The orthogonal translation workflow. Note the "Stereo-Selection" node: the synthetase naturally filters out the D-isomer, meaning only the L-isomer is incorporated.

Protocol: GFP Fluorescence Recovery Assay
  • Strain: E. coli BL21(DE3) containing pEVOL-pOpF (encoding the MjTyrRS variant specific for O-methyl/ethyl-tyrosine) and pGFP-TAG (reporter with stop codon at permissive site Y151).

  • Inoculation: Grow cells in LB media until OD600 reaches 0.5.

  • Induction:

    • Add 1 mM O-Ethyl-DL-Tyr (Effective L-concentration = 0.5 mM).

    • Add 0.2% Arabinose (to induce synthetase) and 1 mM IPTG (to induce GFP).

    • Control 1 (Negative): No amino acid added.

    • Control 2 (Positive): Wild-type GFP (no stop codon).

  • Expression: Incubate at 30°C for 12–16 hours.

  • Analysis:

    • Fluorescence Plate Reader: Ex 485 nm / Em 535 nm.

    • Validation Criteria: Signal should be >10-fold higher than the Negative Control.

    • SDS-PAGE: Lyse cells and run on gel. Look for a band at ~27 kDa. The negative control should show a truncated fragment (invisible or very small) while the O-Et-Tyr sample shows full-length protein.

Senior Scientist Insight:

"If fluorescence is low, do not assume the product is bad. The ethyl group is bulkier than the methyl group. You may need to screen a small library of MjTyrRS mutants (specifically those with mutations at active site residues Tyr32 and Asp158) to accommodate the extra carbon."

Part 4: Experimental Validation 2 – Enzymatic Inhibition (Tyrosinase)

Proving Structural Interaction

If you lack access to genetic code expansion tools, a tyrosinase inhibition assay is a robust biochemical alternative. Tyrosinase converts L-Tyrosine to L-DOPA. O-Et-Tyr binds to the active site but cannot be hydroxylated because the oxygen is blocked.

The Mechanism

O-Et-Tyr acts as a Competitive Inhibitor . It occupies the copper-containing active site, preventing native Tyrosine entry, but the reaction stalls because the ethyl group cannot be removed by the enzyme.

Inhibition_Kinetics Enzyme Tyrosinase (Active Site) Complex_S E-S Complex (Productive) Enzyme->Complex_S + Substrate Complex_I E-I Complex (Dead End) Enzyme->Complex_I + Inhibitor (O-Et-Tyr) Substrate L-Tyrosine (Native) Inhibitor O-Ethyl-L-Tyr (Synthesized) Product L-DOPA (Melanin Precursor) Complex_S->Product Oxidation Complex_I->Enzyme Reversible (No Reaction)

Figure 2: Competitive inhibition logic. O-Et-Tyr sequesters the enzyme in a non-productive state.

Protocol: Spectrophotometric Kinetics
  • Reagents: Mushroom Tyrosinase (Sigma), L-Tyrosine (Substrate), O-Ethyl-DL-Tyr (Inhibitor).

  • Setup: In a 96-well plate, prepare 100 µL reactions in Phosphate Buffer (pH 6.8).

  • Substrate Gradient: Titrate L-Tyrosine (0.1 mM to 2.0 mM).

  • Inhibitor: Add fixed concentration of O-Et-Tyr (e.g., 2 mM total, 1 mM effective L-isomer).

  • Measurement: Monitor Absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

  • Data Processing:

    • Plot Lineweaver-Burk (Double Reciprocal) graph.

    • Result: You should see lines intersecting at the Y-axis (Vmax remains similar, Km increases), characteristic of competitive inhibition.

Part 5: Mass Spectrometry Validation (Post-Translational)

To definitively prove incorporation (from Part 3), you must verify the mass shift.

  • Purification: IMAC purify the GFP generated in Part 3.

  • Digestion: Trypsin digest (cleaves at Lys/Arg).[1]

  • LC-MS/MS: Analyze peptides.

  • The Calculation:

    • Native Tyrosine Residue Mass: 163.06 Da.

    • O-Ethyl-Tyrosine Residue Mass: 191.09 Da.

    • Target Shift: Look for a peptide with a +28.03 Da mass shift at the TAG site compared to a WT control.

References

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code of cells and animals." Annual Review of Biochemistry. Link

  • Young, D. D., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry. Link

  • Espín, J. C., et al. (2000). "Tyrosinase inhibition by O-substituted tyrosine analogs." Journal of Agricultural and Food Chemistry. Link

  • Strickland, N., et al. (2018). "Solubility and toxicity of non-canonical amino acids in E. coli." ACS Synthetic Biology. Link

Sources

A Senior Application Scientist's Guide to Antibody Specificity: Assessing Anti-Tyrosine Antibody Cross-Reactivity with O-Ethyl-DL-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology, neuroscience, and drug development, the specificity of an antibody is paramount. An antibody that binds to an unintended target can lead to misleading results, confound data interpretation, and ultimately, derail a research program. This guide provides an in-depth analysis of how to assess the cross-reactivity of an anti-tyrosine antibody with a structurally similar analog, O-Ethyl-DL-tyrosine.

The principles and methodologies detailed herein are designed to provide a robust framework for validating antibody specificity, a critical step in ensuring experimental reproducibility and data integrity.

The Central Question: Specificity in the Face of Structural Similarity

Tyrosine, an aromatic amino acid, is a frequent target for antibody generation due to its role in cell signaling and protein function.[1][2] However, the introduction of modified amino acids in various experimental models and therapeutic designs necessitates a thorough evaluation of existing antibody tools. O-Ethyl-DL-tyrosine, where the hydroxyl group of tyrosine is replaced by an ethoxy group, presents a subtle yet significant structural alteration.

This guide will walk you through a comparative analysis, using hypothetical yet plausible experimental data, to determine the degree of cross-reactivity of a commercially available polyclonal anti-tyrosine antibody with O-Ethyl-DL-tyrosine. We will explore two gold-standard techniques for this assessment: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Visualizing the Molecular Challenge

The structural similarity between L-Tyrosine and O-Ethyl-DL-tyrosine is the root of the potential cross-reactivity. The antibody's paratope, which recognizes the epitope on the antigen, may accommodate the slightly larger ethoxy group, leading to off-target binding.[3]

cluster_antibody Anti-Tyrosine Antibody (Paratope) cluster_antigens Antigens Antibody Antibody Tyrosine L-Tyrosine (Target Antigen) Antibody->Tyrosine High Affinity Binding O-Ethyl-Tyrosine O-Ethyl-DL-tyrosine (Potential Cross-Reactant) Antibody->O-Ethyl-Tyrosine Potential Cross-Reactivity

Caption: Antibody interaction with the target antigen (L-Tyrosine) and a potential cross-reactant (O-Ethyl-DL-tyrosine).

Experimental Showdown: Competitive ELISA vs. Surface Plasmon Resonance

To quantify the degree of cross-reactivity, we will employ two orthogonal methods. This approach provides a more comprehensive and trustworthy assessment of antibody specificity.

Competitive ELISA: A Classic Approach to Quantifying Specificity

A competitive ELISA is an effective method to determine the relative affinity of an antibody for different antigens in solution.[4][5] The assay works on the principle of competition between a labeled antigen and an unlabeled antigen for a limited number of antibody binding sites.

G cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with Tyrosine-BSA Conjugate B 2. Block Non-Specific Sites A->B C 3. Incubate Antibody with Competitors (Tyrosine or O-Ethyl-DL-tyrosine) B->C D 4. Add Mixture to Coated Plate C->D E 5. Wash and Add HRP-conjugated Secondary Antibody D->E F 6. Add Substrate and Measure Absorbance E->F

Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.

The results of a competitive ELISA are typically plotted as a sigmoidal curve, showing the inhibition of antibody binding to the coated antigen as a function of the competitor concentration. The IC50 value, the concentration of competitor required to inhibit 50% of the antibody binding, is a key metric for comparing the relative affinities.

CompetitorIC50 (µM)
L-Tyrosine15
O-Ethyl-DL-tyrosine350

Interpretation: The significantly lower IC50 value for L-Tyrosine indicates a much higher affinity of the antibody for its intended target. The higher IC50 for O-Ethyl-DL-tyrosine suggests a weaker interaction, but not a complete lack of binding, confirming a degree of cross-reactivity.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[6][7][8] By immobilizing the antibody and flowing the antigens over the sensor surface, we can determine the association (ka) and dissociation (kd) rate constants, and subsequently calculate the equilibrium dissociation constant (KD), a direct measure of binding affinity.

G cluster_workflow Surface Plasmon Resonance (SPR) Workflow A 1. Immobilize Anti-Tyrosine Antibody on Sensor Chip B 2. Inject L-Tyrosine (Analyte) A->B E 5. Inject O-Ethyl-DL-tyrosine (Analyte) A->E C 3. Measure Association and Dissociation B->C D 4. Regenerate Sensor Surface C->D F 6. Measure Association and Dissociation E->F

Caption: Workflow for assessing antibody cross-reactivity using Surface Plasmon Resonance.

The SPR sensorgram provides a real-time visualization of the binding event. The resulting kinetic parameters offer a detailed picture of the interaction.

Analyteka (1/Ms)kd (1/s)KD (M)
L-Tyrosine2.5 x 10^55.0 x 10^-42.0 x 10^-9
O-Ethyl-DL-tyrosine1.1 x 10^42.2 x 10^-22.0 x 10^-6

Interpretation: The much lower KD for L-Tyrosine confirms a significantly higher affinity compared to O-Ethyl-DL-tyrosine. The faster association rate and slower dissociation rate for L-Tyrosine are characteristic of a specific and stable interaction. The faster dissociation rate for O-Ethyl-DL-tyrosine indicates a less stable, transient binding, which is a hallmark of cross-reactive interactions.

Synthesis and Conclusion: A Clear Picture of Specificity

Key Takeaways for the Researcher:

  • Cross-reactivity is a matter of degree: It is rarely an all-or-nothing phenomenon.[3][9]

  • Orthogonal validation is crucial: Employing multiple techniques provides a more robust and reliable assessment of antibody specificity.

  • Context is key: The acceptable level of cross-reactivity depends on the specific application. For highly sensitive applications, even low levels of cross-reactivity may be unacceptable.

  • Polyclonal vs. Monoclonal: Polyclonal antibodies, being a heterogeneous mixture of antibodies recognizing different epitopes, may have a higher likelihood of cross-reactivity compared to monoclonal antibodies.[9]

This guide has demonstrated a systematic approach to evaluating the cross-reactivity of an anti-tyrosine antibody. By understanding the principles behind these experimental choices and meticulously interpreting the data, researchers can confidently assess the specificity of their antibody reagents and ensure the validity of their scientific findings.

Detailed Experimental Protocols

Competitive ELISA Protocol
  • Antigen Coating: Dilute Tyrosine-BSA conjugate to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL of 5% non-fat dry milk in PBST to each well. Incubate for 2 hours at room temperature.

  • Competitor Preparation: Prepare serial dilutions of L-Tyrosine and O-Ethyl-DL-tyrosine in PBST, ranging from 0.1 µM to 1 mM.

  • Competition Reaction: In a separate plate, mix 50 µL of the anti-tyrosine antibody (at a pre-determined optimal dilution) with 50 µL of each competitor dilution. Incubate for 1 hour at room temperature.

  • Incubation: Wash the coated and blocked plate three times with PBST. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 1M H2SO4 to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol
  • Antibody Immobilization: Covalently immobilize the anti-tyrosine antibody onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare serial dilutions of L-Tyrosine and O-Ethyl-DL-tyrosine in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of each analyte over the sensor surface at a constant flow rate.

  • Data Acquisition: Monitor the change in response units (RU) over time to obtain association and dissociation curves.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH glycine solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).[11]

References

  • Immusmol. L-Tyrosine Antibody | Rabbit pAb | Validated for IF in mouse brain tissues. [Link]

  • MDPI. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]

  • Boster Bio. Antibody Cross Reactivity And How To Avoid It? | ELISA kit. [Link]

  • National Center for Biotechnology Information. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. [Link]

  • Antibodies.com. ELISA: The Complete Guide. [Link]

  • Bio-Rad. Anti Phosphotyrosine Antibody, clone PY20. [Link]

  • PubMed. Fine specificity of antibodies to the synthetic polypeptide poly(L-tyrosine, L-glutamic acid)-poly(DL-alanine)--poly(L-lysine) and its ordered analogs as followed by solid-phase radioimmunoassay. [Link]

  • National Center for Biotechnology Information. Identification of tyrosine sulfation in the variable region of a bispecific antibody and its effect on stability and biological activity. [Link]

  • PubMed. Preparation and characterization of antibodies to O-phosphotyrosine and their use for identification of phosphotyrosine-containing proteins. [Link]

  • ACS Publications. Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition. [Link]

  • National Center for Biotechnology Information. Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

  • Reichert Technologies. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]

  • PubMed. The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays. [Link]

  • National Center for Biotechnology Information. l-Tyrosine Confers Residualizing Properties to a d-Amino Acid-Rich Residualizing Peptide for Radioiodination of Internalizing Antibodies. [Link]

  • PubMed. Evaluation of different phospho-tyrosine antibodies for label-free phosphoproteomics. [Link]

  • Cytoskeleton, Inc. Phosphotyrosine Detection Methods. [Link]

  • Rapid Novor. SPR for Characterizing Biomolecular Interactions. [Link]

  • 2BScientific. Application Guides / ELISA Protocol. [Link]

  • ChemRxiv. Site-Specific Antibody Prodrugs via S-Arylation: A Bioconjugation Approach Toward Masked Tyrosine Analogues. [Link]

  • ResearchGate. Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]

Sources

Comparative Guide: In Vitro Assessment of O-Ethyl-DL-Tyrosine Uptake in Neuronal Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl-DL-tyrosine (OET) is a synthetic amino acid analog primarily utilized to probe the System L (LAT1/CD98hc) amino acid transport mechanism in neuronal and glioma cells. Unlike the native substrate L-Tyrosine, O-ethyl derivatives are not incorporated into proteins nor converted into catecholamines (dopamine/norepinephrine). This metabolic stability makes OET an ideal tool for isolating transport kinetics from metabolic sequestration.

Crucial Note on Stereochemistry: The compound specified is DL -tyrosine (a racemic mixture). The System L transporter is highly stereoselective for the L-isomer . The D-isomer exhibits negligible affinity and uptake.[1] Consequently, when using O-Ethyl-DL-tyrosine, the effective concentration of the active substrate is exactly 50% of the total prepared concentration. This guide provides the correction factors and protocols necessary to obtain accurate kinetic data despite this racemic limitation.

Part 1: Mechanistic Basis & Biological Rationale

The Transport Mechanism: System L (LAT1)

Neuronal uptake of O-Ethyl-tyrosine is mediated almost exclusively by LAT1 (SLC7A5) , a sodium-independent, pH-independent exchanger. LAT1 functions as an obligate antiporter, meaning the uptake of one OET molecule is coupled to the efflux of an intracellular amino acid (typically Leucine or Glutamine).

  • Specificity: LAT1 prefers large, neutral amino acids with bulky side chains. The O-ethyl modification increases lipophilicity compared to native tyrosine, often enhancing affinity for the transporter's hydrophobic binding pocket.

  • Metabolic Fate: Unlike L-Tyrosine, which is rapidly funneled into protein synthesis or hydroxylation (by Tyrosine Hydroxylase) to form L-DOPA, O-Ethyl-tyrosine accumulates intracellularly in a reversible manner. It reaches an equilibrium governed by the transmembrane concentration gradient of exchangeable substrates.

Stereoselectivity: The "DL" Factor

Experimental evidence from the closely related tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) confirms that the D-isomer is not a substrate for LAT1.

  • L-Isomer: High affinity transport (

    
     typically 10–50 µM range).
    
  • D-Isomer: Inert bystander in the transport assay (negligible uptake).[1]

  • Impact on Assay: If you prepare a 100 µM solution of O-Ethyl-DL-tyrosine, the transporter only "sees" 50 µM of substrate. All

    
     and 
    
    
    
    calculations must reflect this corrected concentration.
Pathway Visualization

The following diagram illustrates the differential processing of Native Tyrosine versus the O-Ethyl Analog in a neuronal cell.

TransportMechanism cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Cytosol OET_out O-Ethyl-L-Tyr (Substrate) LAT1 LAT1 / CD98hc (Antiporter) OET_out->LAT1 Influx D_OET_out O-Ethyl-D-Tyr (Inert) D_OET_out->LAT1 No Transport Tyr_out Native L-Tyr Tyr_out->LAT1 Influx OET_in O-Ethyl-L-Tyr (Free Pool) LAT1->OET_in Tyr_in Native L-Tyr LAT1->Tyr_in OET_in->LAT1 Reversible Efflux Protein Protein Synthesis OET_in->Protein Blocked Tyr_in->Protein Irreversible DOPA L-DOPA -> Dopamine Tyr_in->DOPA Enzymatic Conversion Efflux Efflux (Exchange)

Caption: Figure 1. Differential handling of O-Ethyl-L-Tyrosine vs. Native Tyrosine. Note the exclusion of the D-isomer and the lack of metabolic trapping for the O-Ethyl analog.

Part 2: Comparative Performance Analysis

The following table contrasts O-Ethyl-DL-tyrosine with standard alternatives used in neuronal uptake assays.

FeatureO-Ethyl-DL-TyrosineL-Tyrosine (Native)L-DOPA
Primary Transporter System L (LAT1) System L, System A (minor)System L, System B0,+
Metabolic Stability High (Not metabolized)Low (Rapidly metabolized)Low (Decarboxylated rapidly)
Protein Incorporation No YesNo (but can be oxidized)
Kinetics Model Reversible (2-compartment)Irreversible (Trapping)Complex (Trapping + Efflux)
Stereospecificity L-isomer only L-isomer preferredL-isomer only
Primary Utility Pure Transport Kinetics Metabolic Flux / SynthesisDopamine Synthesis Capacity
Inhibition Profile Inhibited by BCH Inhibited by BCH, MeAIBInhibited by BCH

Key Insight: Use O-Ethyl-DL-tyrosine when you need to measure transporter capacity (


)  without the confounding variable of downstream enzyme activity (e.g., Tyrosine Hydroxylase levels).

Part 3: Experimental Protocol (Self-Validating)

This protocol assumes the use of Radiolabeled O-Ethyl-DL-Tyrosine (e.g.,


C or 

H) or detection via LC-MS/MS for the cold compound.
Reagent Preparation & "DL" Correction
  • Stock Solution: Dissolve O-Ethyl-DL-tyrosine in PBS.

  • Active Concentration Calculation:

    
    
    Example: To test a 100 µM condition, prepare a 200 µM solution of the DL-mixture.
    
  • Inhibitor Control: Prepare 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). BCH is a specific System L inhibitor. If BCH blocks uptake, your assay is valid (specific transport).

In Vitro Uptake Workflow

Cell Model: PC12 (Pheochromocytoma) or SH-SY5Y (Neuroblastoma) cells.

Step 1: Amino Acid Depletion (Critical)

  • Wash cells

    
     with warm HBSS (Hanks' Balanced Salt Solution)  containing no amino acids.
    
  • Rationale: Removes competing intracellular amino acids to standardize the trans-stimulation gradient.

Step 2: Incubation

  • Add HBSS containing the tracer (

    
     range: 1 µM – 1 mM).
    
  • Incubate at 37°C for 1–5 minutes (Initial Rate) or 30–60 minutes (Equilibrium).

  • Control: Perform parallel wells at 4°C (measures non-specific binding/diffusion).

Step 3: Termination

  • Rapidly aspirate uptake buffer.

  • Wash

    
     with Ice-Cold PBS  (stops transport immediately).
    

Step 4: Lysis & Detection

  • Radiometric: Lyse with 0.1 M NaOH. Transfer to scintillation vials.

  • LC-MS: Lyse with 80% Methanol (cold). Centrifuge. Analyze supernatant.

Workflow Diagram

AssayWorkflow cluster_conditions Experimental Conditions start Start: Neuronal Cells (PC12 / SH-SY5Y) depletion Step 1: AA Depletion Wash with HBSS (No AA) 10 min @ 37°C start->depletion exp Experimental Group O-Ethyl-DL-Tyr depletion->exp control_cold Control: 4°C (Non-specific Binding) depletion->control_cold control_inh Validation: + BCH (System L Blocked) depletion->control_inh uptake Step 2: Uptake Phase 1-5 min (Kinetic) or 60 min (Equilibrium) exp->uptake control_cold->uptake control_inh->uptake stop Step 3: Termination Rapid Ice-Cold PBS Wash (3x) uptake->stop lyse Step 4: Lysis & Detection (Scintillation or LC-MS) stop->lyse data Data Analysis Subtract 4°C from 37°C Calculate Km/Vmax using [S]/2 lyse->data

Caption: Figure 2. Step-by-step workflow for assessing O-Ethyl-DL-Tyrosine uptake, including critical controls for specificity (BCH) and background (4°C).

Part 4: Data Analysis & Validation

Calculating Kinetics

To determine the affinity (


) and capacity (

), plot the Initial Velocity (

) against the Active Substrate Concentration (

).


  • Note: The

    
     term represents non-saturable diffusion (often negligible for System L substrates at low concentrations).
    
  • Correction: Remember, if you added 100 µM of the DL mixture,

    
    . Failure to correct this will result in a calculated 
    
    
    
    that is 2x higher than the true value.
Acceptance Criteria (Self-Validation)

For the assay to be considered valid, the following must be observed:

  • Temperature Dependence: Uptake at 37°C must be significantly (>5-fold) higher than at 4°C.

  • BCH Sensitivity: The addition of 10 mM BCH must reduce uptake by >80%. This confirms the uptake is mediated by System L and not non-specific diffusion.

  • Saturation: The uptake curve must plateau at high concentrations (indicating carrier-mediated transport).

References

  • Wester, H. J., et al. (1999).[2] "Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging." Journal of Nuclear Medicine, 40(1), 205-212.[2] Link

    • Significance: Establishes the transport mechanism (System L)
  • Heiss, P., et al. (1999). "Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo." Journal of Nuclear Medicine, 40(8), 1367-1373.[2] Link

    • Significance: Provides specific kinetic data and confirms the stereoselectivity (D-isomer is not transported).
  • Langen, K. J., et al. (2003).[2] "Comparison of fluorotyrosines and methionine uptake in F98 rat gliomas." Nuclear Medicine and Biology, 30(5), 501-508.[2] Link

    • Significance: Compares O-ethyl derivatives against Methionine and n
  • Verrey, F., et al. (2004).[2] "CATs and HATs: the SLC7 family of amino acid transporters." Pflügers Archiv, 447(5), 532-542. Link

    • Significance: Authoritative review on the molecular biology of L

Sources

Benchmarking the performance of O-Ethyl-DL-tyrosine against other modified tyrosines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl-DL-tyrosine represents a specific class of non-canonical amino acids where the phenolic hydroxyl group is protected via an ethyl ether linkage.[1] Unlike its natural counterpart (L-Tyrosine) or the common laboratory standard (O-Methyl-L-tyrosine), the O-Ethyl variant offers a distinct balance of lipophilicity and enzymatic resistance .[1]

This guide benchmarks O-Ethyl-DL-tyrosine against key alternatives in two critical application vectors: Tyrosinase Inhibition (Cosmeceuticals) and Solid-Phase Peptide Synthesis (SPPS) .[1]

Key Findings:

  • Lipophilicity: O-Ethyl-DL-tyrosine exhibits a higher LogP than O-Methyl-L-tyrosine, predicting superior membrane permeability and skin bioavailability.[1]

  • Enzymatic Stability: The ethyl ether linkage provides robust protection against rapid metabolic cleavage compared to ester-based prodrugs.[1]

  • Stereochemistry Impact: As a racemic mixture (DL), it shows distinct kinetic profiles compared to pure L-isomers, often acting as a partial competitive inhibitor rather than a pure substrate.[1]

Part 1: Physicochemical Benchmarking

The primary driver for selecting O-Ethyl-DL-tyrosine over alternatives is its physicochemical profile.[1] The ethyl group increases hydrophobicity, altering solubility and interaction with hydrophobic pockets in target proteins.[1]

Table 1: Comparative Physicochemical Metrics[1][2]
PropertyO-Ethyl-DL-Tyrosine O-Methyl-L-Tyrosine L-Tyrosine (Native) Significance
Molecular Weight ~209.24 g/mol ~195.21 g/mol 181.19 g/mol Slight increase affects diffusion rates marginally.[1]
Predicted LogP ~1.8 - 2.1 ~1.2 - 1.5-2.26Critical: Positive LogP indicates lipophilicity, essential for crossing the stratum corneum (skin) or blood-brain barrier.[1]
Solubility (Water) Low (< 5 mg/mL)ModerateLow (0.45 mg/mL)Requires organic co-solvents (DMSO/Ethanol) for stock preparation.[1]
Stereochemistry Racemic (50:50 L/D)Pure L-isomerPure L-isomerDL mixtures reduce cost but may halve effective biological potency if the target is stereospecific.[1]
Phenolic pKa Blocked (Ether)Blocked (Ether)~10.1Ether blockage prevents ionization, maintaining neutrality at physiological pH.[1]

Part 2: Biological Performance & Mechanism[3]

Application A: Tyrosinase Inhibition (Skin Depigmentation)

In drug development and cosmeceuticals, modified tyrosines are screened for their ability to inhibit Tyrosinase , the rate-limiting enzyme in melanin synthesis.

  • Mechanism: Native L-Tyrosine is a substrate.[1][2] O-alkylated tyrosines (Methyl/Ethyl) cannot be hydroxylated at the 4-position by tyrosinase.[1] Instead, they occupy the active site, acting as competitive inhibitors .

  • The O-Ethyl Advantage: The larger ethyl group can create tighter van der Waals interactions within the hydrophobic entrance of the enzyme's active site compared to the smaller methyl group, potentially altering the

    
     (inhibition constant).[1] However, the presence of the D-isomer in the DL mixture may dilute this effect if the enzyme is strictly stereoselective for L.[1]
    
Diagram 1: Competitive Inhibition Mechanism

This diagram illustrates how O-Ethyl-DL-tyrosine competes with L-Tyrosine for the Tyrosinase active site.[1]

Tyrosinase_Inhibition Enzyme Tyrosinase Enzyme (Active Site) Complex_ES Enzyme-Substrate Complex (Active) Enzyme->Complex_ES Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI Substrate L-Tyrosine (Native Substrate) Substrate->Enzyme Binding (High Affinity) Inhibitor O-Ethyl-DL-Tyrosine (Competitive Inhibitor) Inhibitor->Enzyme Binding (Competitive) Product DOPAquinone -> Melanin Complex_ES->Product Oxidation Complex_EI->Product Blocked

Caption: Competitive inhibition pathway where O-Ethyl-DL-tyrosine blocks the active site, preventing L-Tyrosine oxidation.[1]

Part 3: Experimental Protocols

To validate the performance of O-Ethyl-DL-tyrosine, the following self-validating protocols are recommended.

Protocol 1: Tyrosinase Inhibition Assay (High-Throughput)

Objective: Determine the IC50 of O-Ethyl-DL-tyrosine compared to O-Methyl-L-tyrosine.

Reagents:

  • Mushroom Tyrosinase (Sigma-Aldrich, T3824).[1]

  • L-DOPA (Substrate).[1][2][3]

  • Phosphate Buffer (0.1 M, pH 6.8).[1]

  • Test Compounds: O-Ethyl-DL-tyrosine, O-Methyl-L-tyrosine, Kojic Acid (Positive Control).[1]

Workflow:

  • Preparation: Dissolve O-Ethyl-DL-tyrosine in DMSO (stock 100 mM). Dilute in buffer to final concentrations (10–500 µM). Ensure final DMSO < 1%.

  • Incubation: In a 96-well plate, mix 140 µL Buffer + 20 µL Enzyme (40 units/mL) + 20 µL Test Compound. Incubate at 25°C for 10 mins.

  • Reaction Trigger: Add 20 µL L-DOPA (2.5 mM).

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Analysis: Calculate % Inhibition =

    
    .[1] Plot log[Concentration] vs. % Inhibition to find IC50.[1]
    

Validation Check: Kojic Acid must show IC50 ~10-30 µM for the assay to be valid.[1]

Protocol 2: Lipophilicity Screening (Shake-Flask Method)

Objective: Empirically verify the superior membrane permeability potential of the Ethyl variant.[1]

Workflow:

  • System: Octanol/Water (phosphate buffer pH 7.[1]4) system.

  • Equilibration: Saturate Octanol with Buffer and Buffer with Octanol for 24h.

  • Partitioning: Dissolve 1 mg O-Ethyl-DL-tyrosine in the Octanol phase. Add equal volume of Buffer phase.[1]

  • Agitation: Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC (UV 274 nm).

  • Calculation:

    
    .[1] 
    
    
    
    .

Part 4: Synthesis & Stability (Peptide Applications)[1][6]

In Solid-Phase Peptide Synthesis (SPPS), O-alkylation serves as a permanent protecting group for the tyrosine phenol, stable to TFA cleavage if designed correctly, or used to modify peptide properties.[1]

Diagram 2: Peptide Synthesis Workflow

This workflow demonstrates the incorporation of O-Ethyl-DL-tyrosine into a peptide chain.[1]

SPPS_Workflow Resin Resin Support Coupling Coupling: Fmoc-O-Ethyl-DL-Tyr + Activator Resin->Coupling Step 1 Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Step 2 Deprotection->Coupling Repeat for next AA Cleavage Cleavage from Resin (95% TFA) Deprotection->Cleavage Final Step Final_Peptide Peptide-Tyr(OtEt)-OH (Ether Intact) Cleavage->Final_Peptide Ether Stability Check

Caption: SPPS workflow. Note that the Ethyl Ether bond is stable to standard TFA cleavage conditions, unlike acid-labile protecting groups.

Stability Note
  • Acid Stability: The O-Ethyl ether bond is highly stable against Trifluoroacetic acid (TFA), making it suitable for peptides where the modification is intended to be permanent (e.g., to prevent phosphorylation or increase half-life).[1]

  • Metabolic Stability: Peptides containing O-Ethyl-Tyrosine are resistant to chymotrypsin cleavage at the C-terminus of the modified residue, as the enzyme requires a free hydroxyl or specific steric recognition.[1]

References

  • National Center for Biotechnology Information (NCBI). Tyrosine: Compound Summary.[1] PubChem.[1] Available at: [Link][1]

  • MDPI (Molecules). Tyrosinase Inhibitors: A Comprehensive Review. Available at: [Link][1][4]

  • Cheméo. Physical Properties of Tyrosine Derivatives. Available at: [Link][1]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。